Product packaging for Violanthin(Cat. No.:CAS No. 40581-17-7)

Violanthin

货号: B1200089
CAS 编号: 40581-17-7
分子量: 578.5 g/mol
InChI 键: MVOUGOXRXQDXDC-RSPRXDBDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Violanthin is a flavone C-glycoside that is flavone substituted by hydroxy groups at positions 5, 7 and 4', a beta-D-glucopyranosyl residue at position 6 and a 6-deoxy-alpha-L-mannopyranosyl residue at position 8. It has a role as a plant metabolite and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is a flavone C-glycoside and a trihydroxyflavone. It is functionally related to a flavone.
This compound has been reported in Adenia mannii, Angiopteris hypoleuca, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O14 B1200089 Violanthin CAS No. 40581-17-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOUGOXRXQDXDC-RSPRXDBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904828
Record name Violanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40581-17-7
Record name Violanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40581-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Violanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Violanthin Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin is a flavone C-di-glycoside known for its presence in various plant species, notably in the genus Viola. As a flavonoid, it is part of a diverse class of secondary metabolites with significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, regulatory mechanisms, and experimental protocols for its study.

The this compound Biosynthesis Pathway

The biosynthesis of this compound (apigenin-6-C-glucoside-8-C-rhamnoside) is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavone backbone, apigenin. This is followed by two sequential C-glycosylation events.

Formation of the Apigenin Core

The synthesis of the C15 aglycone, apigenin, starts from the amino acid L-phenylalanine. This part of the pathway involves a series of well-characterized enzymatic reactions.

  • Phenylalanine Ammonia Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

  • Chalcone Isomerase (CHI): The chalcone is then isomerized to the flavanone, naringenin.

  • Flavone Synthase (FNS): Finally, naringenin is oxidized to the flavone apigenin. There are two types of FNS enzymes: FNSI (a soluble 2-oxoglutarate-dependent dioxygenase) and FNSII (a membrane-bound cytochrome P450 monooxygenase).[1]

C-Glycosylation of Apigenin to form this compound

Once the apigenin core is synthesized, it undergoes two sequential C-glycosylation steps to yield this compound.

  • C-Glucosylation: An apigenin 6-C-glucosyltransferase (CGT) catalyzes the attachment of a glucose moiety from UDP-glucose to the C-6 position of apigenin, forming isovitexin (apigenin-6-C-glucoside). While the specific CGT from Viola tricolor has not been definitively characterized, enzymes with this activity have been identified in other plants, such as WjGT1 from Eutrema japonicum.[2][3]

  • C-Rhamnosylation: A highly selective C-rhamnosyltransferase, VtCGTc, from Viola tricolor then catalyzes the attachment of a rhamnose moiety from UDP-rhamnose to the C-8 position of the C-glucosylated intermediate (likely isovitexin or a related 2-hydroxyflavanone intermediate) to form this compound.[4]

Violanthin_Biosynthesis_Pathway cluster_apigenin Apigenin Biosynthesis cluster_glycosylation C-Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3 Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Isovitexin Isovitexin (Apigenin-6-C-glucoside) Apigenin->Isovitexin Apigenin 6-C-glucosyltransferase (e.g., WjGT1) + UDP-Glucose This compound This compound Isovitexin->this compound VtCGTc + UDP-Rhamnose

Figure 1: The biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the key enzymes involved in the this compound biosynthesis pathway. It is important to note that these values are often determined using enzymes from various plant sources and may differ for the specific orthologs in Viola tricolor.

EnzymeAbbreviationSubstrate(s)Km (µM)kcat (s-1)Source Organism (Example)
Phenylalanine Ammonia LyasePALL-Phenylalanine41 - 1000+VariableVarious
Cinnamate 4-hydroxylaseC4Htrans-Cinnamic acid2.74 - 6.440.002 - 0.94Glycine max[5]
4-Coumarate:CoA Ligase4CL4-Coumaric acid10 - 200VariablePopulus trichocarpa x P. deltoides[6]
Chalcone SynthaseCHSp-Coumaroyl-CoA, Malonyl-CoA1.3 - 20 (p-coumaroyl-CoA)0.03 - 2.5Various
Chalcone IsomeraseCHINaringenin Chalcone~10 - 50~183Glycine max[7]
Flavone Synthase IFNS INaringenin760.0121Daucus carota[8]
Apigenin 6-C-glucosyltransferaseWjGT1Apigenin, UDP-Glucose--Eutrema japonicum[2]
C-rhamnosyltransferaseVtCGTc2-hydroxynaringenin 3-C-glucoside, UDP-Rha18.05-Viola tricolor[9]

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These proteins can form a regulatory complex (MBW complex) that binds to the promoter regions of the target genes and activates their transcription.[10][11][12][13]

Environmental factors such as light (UV-B), temperature, and nutrient availability, as well as developmental cues, can influence the expression of these transcription factors, thereby modulating the production of flavonoids. For instance, MYB transcription factors are known to be key regulators of different branches of the flavonoid pathway.

Regulation_Pathway cluster_signals Regulatory Signals cluster_tfs Transcription Factors cluster_genes Target Genes Environmental Signals Environmental Signals (e.g., UV Light) MYB MYB Environmental Signals->MYB Developmental Cues Developmental Cues bHLH bHLH Developmental Cues->bHLH MBW Complex MBW Complex MYB->MBW Complex bHLH->MBW Complex WD40 WD40 WD40->MBW Complex PAL_gene PAL MBW Complex->PAL_gene C4H_gene C4H MBW Complex->C4H_gene 4CL_gene 4CL MBW Complex->4CL_gene CHS_gene CHS MBW Complex->CHS_gene CHI_gene CHI MBW Complex->CHI_gene FNS_gene FNS MBW Complex->FNS_gene CGT_gene CGTs MBW Complex->CGT_gene

Figure 2: Simplified regulatory network of flavonoid biosynthesis.

Experimental Protocols

Enzyme Assays

4.1.1. Phenylalanine Ammonia Lyase (PAL) Activity Assay [14][15][16][17][18][19]

This assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 5 mM EDTA, 1 mM PMSF, 0.05% (w/v) spermidine, and 14.4 mM β-mercaptoethanol.

  • Assay Procedure:

    • Homogenize plant tissue in ice-cold extraction buffer with polyvinylpolypyrrolidone (PVPP).

    • Centrifuge at 16,000 x g for 20 min at 4°C.

    • Desalt the supernatant using a Sephadex G-25 column.

    • The reaction mixture contains 100 mM Tris-HCl buffer (pH 8.5), and the enzyme extract.

    • Start the reaction by adding L-phenylalanine to a final concentration of 10-20 mM.

    • Incubate at 37°C and measure the increase in absorbance at 290 nm over time.

4.1.2. Chalcone Synthase (CHS) Activity Assay [15][20][21][22][23][24]

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0).

  • Assay Procedure:

    • The reaction mixture contains the assay buffer, purified CHS enzyme, 50 µM p-coumaroyl-CoA, and 100 µM malonyl-CoA.

    • Incubate at 30°C for a defined period (e.g., 30-60 min).

    • Stop the reaction by adding methanol or acid.

    • Analyze the formation of naringenin chalcone by HPLC.

4.1.3. Flavonoid C-Glycosyltransferase (CGT) Activity Assay [9][23]

This assay measures the transfer of a sugar moiety from a UDP-sugar to a flavonoid aglycone.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5-8.0).

  • Assay Procedure:

    • The reaction mixture contains the assay buffer, purified CGT enzyme, 1 mM UDP-sugar (UDP-glucose or UDP-rhamnose), and 100 µM flavonoid substrate (e.g., apigenin or isovitexin).

    • Incubate at 30-37°C for 1-2 hours.

    • Terminate the reaction with methanol.

    • Analyze the formation of the C-glycosylated product by HPLC or LC-MS.

Quantitative Analysis of this compound by UPLC-MS/MS[11][12]

This method allows for the sensitive and specific quantification of this compound in plant extracts.

  • Extraction: Homogenize plant material with a suitable solvent (e.g., 80% methanol).

  • Chromatographic Separation:

    • Column: UPLC HSS T3 column.

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative or positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, a common transition is m/z 579.6 → 457.2.[12]

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plant Tissue Plant Tissue Homogenization Homogenization (e.g., with 80% Methanol) Plant Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant UPLC Separation UPLC Separation (HSS T3 Column) Supernatant->UPLC Separation MS/MS Detection MS/MS Detection (ESI, MRM mode) UPLC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Figure 3: A general workflow for the quantitative analysis of this compound.

Conclusion

The biosynthesis of this compound is a specialized branch of the well-conserved flavonoid pathway. Understanding the enzymes and regulatory networks involved is crucial for metabolic engineering efforts aimed at enhancing the production of this and other valuable bioactive compounds in plants or microbial systems. The recent identification of specific C-glycosyltransferases, such as VtCGTc from Viola tricolor, has provided key insights into the final steps of this compound formation. Further research focusing on the characterization of all enzymes from the source plant and the elucidation of the specific regulatory mechanisms will pave the way for the targeted manipulation of this pathway for pharmaceutical and industrial applications.

References

Unveiling Violanthin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin, a flavone C-glycoside, has garnered increasing interest within the scientific community due to its potential biological activities. As a plant metabolite, its presence across various botanical species suggests a role in plant defense and physiology. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at supporting research and development efforts in phytochemistry and drug discovery.

Natural Sources and Distribution of this compound

This compound has been identified in a diverse range of plant species, with a notable prevalence in the Viola genus. Its distribution spans various plant tissues, including aerial parts, flowers, and stems. The concentration of this compound can vary significantly depending on the species, tissue type, and environmental conditions.

Quantitative Data on this compound Content

The following table summarizes the available quantitative data for this compound content in various plant sources. It is important to note that for several reported sources, quantitative data remains to be determined.

Plant SpeciesFamilyPlant PartThis compound Content (mg/g dry weight)Reference
Viola tricolor (Wild Pansy)ViolaceaeAerial Tissues0.5 - 5.0[1]
Dendrobium officinaleOrchidaceaeStems0.1 - 1.0[1]
Viola x wittrockiana (Pansy)ViolaceaeViolet PetalsMajor Compound[2]
Eleusine coracana (Finger Millet)PoaceaeGrainsPresent, not quantified[2]
Adhatoda vasicaAcanthaceaeLeavesPresent, not quantified[OSADHI]
Adenia manniiPassifloraceae-Reported, not quantified[3]
Angiopteris hypoleucaMarattiaceae-Reported, not quantified[3]
Oryza sativa (Rice)Poaceae-Reported, not quantified[FooDB]

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, originating from phenylalanine. A key distinguishing feature is the C-glycosylation, a process that confers greater stability to the molecule compared to O-glycosides. The biosynthesis involves a stepwise di-C-glycosylation of a flavanone precursor. In Viola tricolor, a specific C-rhamnosyltransferase (VtCGTc) has been identified, which plays a crucial role in the addition of the rhamnose moiety.[1]

Violanthin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_c_glycosylation C-Glycosylation Steps Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcone_Scaffold Chalcone Scaffold p_Coumaroyl_CoA->Chalcone_Scaffold CHS Flavanone Flavanone (e.g., Naringenin) Chalcone_Scaffold->Flavanone CHI Apigenin_Intermediate Apigenin (Flavone Backbone) Flavanone->Apigenin_Intermediate FNS C_Glucosylation 6-C-Glucosylation Apigenin_Intermediate->C_Glucosylation Isovitexin Isovitexin (Apigenin-6-C-glucoside) C_Glucosylation->Isovitexin C_Rhamnosylation 8-C-Rhamnosylation (VtCGTc) Isovitexin->C_Rhamnosylation This compound This compound C_Rhamnosylation->this compound

Caption: Biosynthesis pathway of this compound, highlighting the key enzymatic steps from phenylalanine.

Experimental Protocols

The following sections detail a composite methodology for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for flavonoids.

Extraction of this compound

This protocol outlines a general procedure for the solvent extraction of this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Viola tricolor)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Lyophilizer (optional)

Procedure:

  • Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of a 1:1 (v/v) mixture of DCM and MeOH.

  • Extraction: Agitate the mixture overnight at room temperature on a shaker.

  • Filtration: Filter the extract to separate the plant debris from the solvent.

  • Liquid-Liquid Partitioning: To the filtrate, add 0.5 volumes of deionized water and mix thoroughly in a separatory funnel. Allow the phases to separate.

  • Phase Separation: Discard the lower DCM phase.

  • Solvent Removal: Remove the MeOH from the aqueous phase using a rotary evaporator at a temperature not exceeding 40°C.

  • Lyophilization: The resulting aqueous extract can be lyophilized to obtain a dry powder, which is the crude this compound extract.

Isolation and Purification of this compound

Further purification of the crude extract can be achieved using column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Glass column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable solvent (e.g., chloroform).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • TLC Analysis: Monitor the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Pooling of Fractions: Pool the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or the major flavonoid spot.

  • Concentration: Concentrate the pooled fractions under reduced pressure to obtain the purified this compound fraction.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (HPLC grade)

  • This compound standard (if available)

Procedure:

  • Sample Preparation: Dissolve a known amount of the purified this compound fraction or the crude extract in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (typically around 340 nm for flavones).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample solution into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental_Workflow Start Start: Dried Plant Material Extraction Solvent Extraction (DCM:MeOH) Start->Extraction Filtration Filtration Extraction->Filtration Partitioning Liquid-Liquid Partitioning Filtration->Partitioning Solvent_Removal Solvent Removal (Rotary Evaporation) Partitioning->Solvent_Removal Crude_Extract Crude this compound Extract Solvent_Removal->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pooling Pooling of this compound Fractions TLC_Analysis->Pooling Purified_Fraction Purified this compound Fraction Pooling->Purified_Fraction HPLC_Quantification HPLC Quantification Purified_Fraction->HPLC_Quantification End End: Quantitative Data HPLC_Quantification->End

Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound. The provided quantitative data, biosynthesis pathway, and detailed experimental protocols serve as a valuable resource for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug development. Further research is warranted to quantify this compound content in a broader range of plant species and to fully elucidate the enzymatic machinery of its biosynthesis.

References

Violanthin: A Technical Whitepaper on Putative Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of flavonoids as a broad class of compounds. However, specific research on violanthin, a flavone C-glycoside, is limited. Therefore, this document primarily outlines the putative mechanisms of action of this compound based on the established activities of structurally related flavonoids. The experimental protocols and signaling pathways described herein are representative of those used to study flavonoids and should be considered illustrative for this compound, pending specific experimental validation.

Introduction

This compound is a flavone C-glycoside, a type of flavonoid characterized by a C-glycosidic bond where a sugar moiety is attached directly to the flavonoid backbone.[1] Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, renowned for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] this compound has been identified in various plant species. This technical guide provides an in-depth overview of the plausible biological mechanisms of this compound, drawing from the extensive research on its parent class of compounds.

Putative Pharmacological Activities and Mechanisms of Action

Based on its classification as a flavonoid, this compound is anticipated to exhibit several key pharmacological activities.

Antioxidant Activity

The antioxidant effect of flavonoids is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Mechanism of Action: The primary antioxidant mechanisms of flavonoids involve:

  • Hydrogen Atom Transfer (HAT): Flavonoids can donate a hydrogen atom from their hydroxyl groups to a free radical, neutralizing it and forming a more stable flavonoid radical.

  • Single Electron Transfer (SET): Flavonoids can donate an electron to a free radical, also resulting in its neutralization.

The antioxidant capacity of a flavonoid is largely determined by the number and arrangement of its hydroxyl groups.

Quantitative Data: Currently, there is a lack of specific quantitative data from DPPH, ABTS, or FRAP assays for isolated this compound in the public domain. The table below is a template for how such data would be presented.

AssayIC50 (µg/mL) of this compoundPositive Control (e.g., Ascorbic Acid) IC50 (µg/mL)Reference
DPPH Radical ScavengingData not availableValueCitation
ABTS Radical ScavengingData not availableValueCitation
Ferric Reducing Antioxidant Power (FRAP)Data not availableValueCitation
Anti-inflammatory Activity

Flavonoids are well-documented inhibitors of inflammatory processes.[2] They can modulate the inflammatory response by inhibiting key enzymes and signaling pathways.

Mechanism of Action: this compound is likely to exert anti-inflammatory effects through:

  • Inhibition of Pro-inflammatory Enzymes:

    • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation.[2]

    • Lipoxygenases (LOX): Inhibition of LOX enzymes decreases the production of leukotrienes, another class of inflammatory mediators.[2]

  • Modulation of Signaling Pathways:

    • Nuclear Factor-kappa B (NF-κB) Pathway: Flavonoids can inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4]

    • Mitogen-Activated Protein Kinase (MAPK) Pathway: Flavonoids can modulate the phosphorylation of MAPK signaling components like ERK, JNK, and p38, which are involved in the inflammatory response.[5]

Quantitative Data: Specific IC50 values for this compound's inhibition of key inflammatory enzymes and mediators are not currently available. The following table illustrates how such data would be structured.

AssayIC50 of this compoundPositive Control (e.g., Indomethacin) IC50Reference
COX-1 InhibitionData not availableValueCitation
COX-2 InhibitionData not availableValueCitation
5-LOX InhibitionData not availableValueCitation
Nitric Oxide (NO) Production in LPS-stimulated MacrophagesData not availableValueCitation
Anticancer Activity

Many flavonoids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6]

Mechanism of Action: The potential anticancer mechanisms of this compound include:

  • Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Modulation of Signaling Pathways:

    • PI3K/Akt Pathway: Inhibition of this pathway, which is often hyperactivated in cancer, can suppress cell survival and proliferation.[4][7]

    • MAPK Pathway: Modulation of MAPK signaling can influence cancer cell proliferation and survival.[8]

Quantitative Data: Cytotoxicity data (IC50 values) for this compound against various cancer cell lines are not readily available in published literature. The table below serves as a template for presenting such findings.

Cell LineCancer TypeIC50 (µM) of this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)Reference
MCF-7Breast CancerData not availableValueCitation
HeLaCervical CancerData not availableValueCitation
HCT116Colon CancerData not availableValueCitation
A549Lung CancerData not availableValueCitation
Acetylcholinesterase Inhibition

One of the few specific quantitative data points available for this compound is its inhibitory effect on acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

AssayIC50 of this compoundReference
Acetylcholinesterase Inhibition79.80 µM[8]

Detailed Experimental Protocols

The following are detailed, representative protocols for assays commonly used to evaluate the biological activities of flavonoids. These are generalized methods and would require optimization for this compound-specific studies.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][9][10][11]

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol and make serial dilutions to various concentrations.

  • Assay Procedure:

    • To 1.0 mL of each this compound dilution, add 2.0 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control is prepared using 1.0 mL of methanol instead of the this compound solution.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)

Principle: This colorimetric assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, and the resulting color change is measured. An inhibitor will reduce the rate of this color change.[12][13][14][15]

Methodology:

  • Reagents: Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical). The kit typically includes COX-1 and COX-2 enzymes, reaction buffer, heme, arachidonic acid, and a colorimetric substrate.

  • Preparation of Test Compound: Dissolve this compound in an appropriate solvent (e.g., DMSO) and prepare a series of dilutions.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

    • Add 10 µL of the this compound dilution or a standard inhibitor (e.g., indomethacin) to the appropriate wells.

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid solution.

    • Shake the plate for a few seconds and incubate for 5 minutes at 25°C.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 590 nm).

  • Calculation:

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

MTT Cell Viability Assay (Anticancer Activity)

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[16][17][18]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathways modulated by flavonoids and a general experimental workflow.

G cluster_0 Experimental Workflow: DPPH Assay A Prepare this compound Dilutions C Mix this compound and DPPH A->C B Prepare DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: A generalized workflow for determining antioxidant activity using the DPPH assay.

G cluster_1 Putative Anti-inflammatory Signaling Cascade LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_2 Putative Pro-Apoptotic Signaling in Cancer Cells This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed induction of apoptosis via inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This compound, as a member of the flavonoid family, holds significant potential as a bioactive compound with antioxidant, anti-inflammatory, and anticancer properties. While its exact mechanisms of action are yet to be elucidated through specific studies, the established pharmacology of related flavonoids provides a strong foundation for future research.

To fully understand the therapeutic potential of this compound, further investigation is imperative. Key areas for future research include:

  • Quantitative Bioactivity Studies: Performing in vitro assays such as DPPH, ABTS, FRAP, COX/LOX inhibition, and cytotoxicity assays on various cancer cell lines using isolated this compound to determine its specific IC50 values.

  • Mechanistic Studies: Investigating the direct effects of this compound on key signaling pathways, including NF-κB, MAPKs, and PI3K/Akt, in relevant cell models.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of oxidative stress, inflammation, and cancer.

Such studies will be crucial in validating the putative mechanisms outlined in this guide and paving the way for the potential development of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Violanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin is a naturally occurring flavone C-glycoside found in various plant species, notably in the genus Viola. As a member of the flavonoid family, it has garnered significant interest within the scientific community for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of pure this compound, detailed experimental protocols for its characterization, and insights into its molecular mechanisms of action. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and analysis in a research and development setting.

General Properties
PropertyValueReference
Molecular Formula C₂₇H₃₀O₁₄[1][2]
Molecular Weight 578.52 g/mol [1][2]
Appearance Not explicitly stated in provided results
Melting Point Not explicitly stated in provided results
Solubility

This compound exhibits differential solubility in various solvents, a critical factor for its extraction, purification, and use in biological assays.

SolventSolubilityReference
Water Slightly soluble[1]
Methanol Soluble[3]
Ethanol Soluble[3]
Dimethyl Sulfoxide (DMSO) Soluble[2]

Experimental Protocols for Physicochemical Characterization

Accurate determination of this compound's properties relies on standardized experimental procedures.

Determination of Melting Point

A precise melting point is a key indicator of the purity of a crystalline solid. The capillary method is a widely accepted technique for this determination.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[4][5][6][7]

Quantitative Determination of Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • Sample Preparation: An excess amount of pure this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[8][9]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and quantification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, which is characteristic of its flavonoid structure.

Solventλmax (nm)Reference
MethanolNot explicitly stated in provided results
EthanolNot explicitly stated in provided results
80:20 (v/v) MeOH:DI Water418, 441, 470[10]
80:20 (v/v) ACN:DI Water417, 441, 471[10]
Acetone419, 442, 472[11]
n-Hexane417, 440, 470[11]

Experimental Workflow for UV-Vis Analysis:

UV_Vis_Workflow A Prepare this compound Solution (Known Concentration in Methanol) B Calibrate Spectrophotometer (Using Methanol as Blank) A->B C Measure Absorbance (Scan from 200-800 nm) B->C D Identify λmax C->D

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound, including the connectivity of atoms and stereochemistry.

NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)
¹H NMR Data not available in search resultsData not available in search results
¹³C NMR Data not available in search results

Experimental Workflow for NMR Analysis:

NMR_Workflow A Dissolve this compound in Deuterated Solvent (e.g., DMSO-d6) B Transfer to NMR Tube A->B C Acquire Spectra (¹H, ¹³C, COSY, HSQC, HMBC) B->C D Process and Analyze Data C->D

Caption: General workflow for NMR spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. A study using UPLC-MS/MS identified a key fragmentation pattern for this compound, with a transition of m/z 579.6 to 457.2.[2]

Fragmentation Analysis Workflow:

MS_Fragmentation_Workflow A Introduce this compound into Mass Spectrometer (e.g., via UPLC) B Ionize the Molecule (e.g., ESI) A->B C Select Precursor Ion (m/z 579.6) B->C D Induce Fragmentation (e.g., CID) C->D E Analyze Fragment Ions (e.g., m/z 457.2) D->E

Caption: Workflow for fragmentation analysis of this compound by mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of this compound in complex mixtures.

Typical HPLC-DAD Parameters:

ParameterValueReference
Column C18 reverse-phase[1]
Mobile Phase Gradient of water (with formic acid) and acetonitrile[1]
Detection Diode-Array Detector (DAD)[1]
Flow Rate Varies depending on the specific method
Injection Volume Varies depending on the specific method

Chemical Reactivity and Stability

The stability of this compound under various conditions is a critical consideration for its storage and application. Stability studies are essential to determine the shelf-life and degradation pathways of the compound.[12][13][14][15]

Protocol for Stability Testing:

  • Sample Preparation: Prepare solutions of pure this compound in relevant buffers at different pH values (e.g., acidic, neutral, basic).

  • Storage Conditions: Store the samples under various temperature and light conditions (e.g., refrigerated, room temperature, accelerated at 40°C, with and without light exposure).

  • Time-Point Analysis: At specified time intervals, withdraw aliquots from each sample.

  • Quantification: Analyze the concentration of the remaining this compound and any degradation products using a validated stability-indicating HPLC method.

Biological Activities and Signaling Pathways

This compound exhibits notable antioxidant and anti-inflammatory activities, which are attributed to its ability to scavenge free radicals and modulate key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound can be assessed using various in vitro assays.

Experimental Protocols for Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of this compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the reduction of the pre-formed ABTS radical cation by this compound, leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by this compound at low pH. The formation of the ferrous complex results in an intense blue color, which is measured by a spectrophotometer.

Anti-inflammatory Signaling Pathways

Flavonoids, including this compound, are known to exert their anti-inflammatory effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at various points, including the inhibition of IKK activity and the prevention of NF-κB nuclear translocation.[16][17][18][19]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB IkB_NFkB->NFkB This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Activates

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream transcription factors, leading to the expression of inflammatory mediators. Flavonoids can modulate the MAPK pathway by inhibiting the phosphorylation of p38, JNK, and ERK.[20][21][22][23][24]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Caption: Proposed mechanism of this compound's modulation of the MAPK signaling pathway.

Extraction and Purification from Natural Sources

This compound is often isolated from plant materials, such as the leaves and flowers of Viola species.

General Extraction and Purification Workflow:

Extraction_Purification_Workflow A Plant Material (e.g., Viola species) B Drying and Grinding A->B C Solvent Extraction (e.g., Ethanol/Water) B->C D Filtration and Concentration C->D E Column Chromatography (e.g., Silica Gel, Sephadex) D->E F Fraction Collection and Analysis (TLC, HPLC) E->F G Crystallization F->G H Pure this compound G->H

Caption: General workflow for the extraction and purification of this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of pure this compound, along with standardized experimental protocols and insights into its biological activities. The presented data and workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop it into a clinically relevant agent.

References

An In-depth Technical Guide to the Identification of Violanthin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Violanthin

This compound is a flavone C-glycoside, a class of flavonoid characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid aglycone, making it more resistant to hydrolysis than O-glycosides. Its chemical structure is 5,7,4'-trihydroxyflavone (apigenin) substituted with a β-D-glucopyranosyl residue at position 6 and a 6-deoxy-α-L-mannopyranosyl (α-L-rhamnosyl) residue at position 8. This compound has been identified in various plant species, including Viola spp. (pansy), Dendrobium officinale, and Adhatoda vasica.[1][2][3] Emerging research has highlighted its potent antioxidant and antibacterial activities, making it a compound of interest for pharmaceutical and nutraceutical applications.[4] This guide provides a comprehensive overview of the methodologies required for the successful extraction, identification, and quantification of this compound from plant matrices.

Extraction of this compound from Plant Material

The extraction of flavonoids like this compound is a critical first step that is influenced by the plant matrix, solvent polarity, and extraction technique. As a moderately polar glycoside, this compound's extraction is most efficient using polar solvents or aqueous-organic mixtures.

General Extraction Workflow

The process begins with sample preparation to maximize surface area and disrupt cell walls, followed by solvent extraction and concentration. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve efficiency and reduce extraction time and solvent consumption compared to traditional methods like maceration.[5][6]

G Workflow for this compound Extraction cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Concentration A Fresh Plant Material (e.g., Viola petals, Dendrobium stems) B Drying (Freeze-drying or Air-drying) A->B C Grinding / Milling (to fine powder) B->C D Powdered Material C->D E Solvent Addition (e.g., 70% Ethanol, 80% Methanol) D->E F Extraction Method E->F G Maceration (24-48h, room temp) F->G Traditional H Ultrasound-Assisted Extraction (UAE) (30-60 min) F->H Modern I Microwave-Assisted Extraction (MAE) F->I Modern J Filtration / Centrifugation (Remove solid debris) G->J H->J I->J K Solvent Evaporation (Rotary Evaporator) J->K L Crude this compound Extract (for analysis) K->L G Workflow for this compound Identification by LC-MS/MS A Crude Plant Extract (dissolved in mobile phase) B UPLC/HPLC System (Separation) A->B C Electrospray Ionization (ESI Source) B->C D Mass Analyzer (MS1) (Precursor Ion Selection m/z 579.6) C->D E Collision Cell (CID) (Fragmentation) D->E F Mass Analyzer (MS2) (Product Ion Detection m/z 457.2) E->F G Detector & Data Acquisition F->G G Simplified Flavonoid Biosynthesis Pathway to this compound cluster_legend Enzyme Key A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaroyl-CoA B->C C4H, 4CL D Naringenin Chalcone C->D CHS (+ 3x Malonyl-CoA) E Naringenin (A Flavanone) D->E CHI F Apigenin (A Flavone) E->F FNS G This compound (Apigenin-6-C-Glc-8-C-Rha) F->G Glycosyltransferases (GTs) key PAL: Phenylalanine Ammonia-Lyase C4H: Cinnamate 4-Hydroxylase 4CL: 4-Coumaroyl-CoA Ligase CHS: Chalcone Synthase CHI: Chalcone Isomerase FNS: Flavone Synthase G Extracellular GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation Akt->Survival Promotes This compound This compound (Flavonoid) This compound->PI3K Inhibition? This compound->Akt Inhibition? ext memb Cell Membrane intra Intracellular

References

Violanthin: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violanthin, a flavone C-glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailing both historical and contemporary methodologies. The document presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols, and employs visualizations to illustrate key processes and biological pathways. This guide serves as an in-depth resource for researchers and professionals engaged in the exploration and development of natural product-based therapeutics.

Introduction

This compound is a flavone C-glycoside characterized by a flavone backbone substituted with hydroxy groups at positions 5, 7, and 4'. It also possesses a β-D-glucopyranosyl residue at position 6 and a 6-deoxy-α-L-mannopyranosyl residue at position 8[1]. First identified as a major flavonoid component in heartsease (Viola tricolor L.), this compound has since been isolated from various plant species, including Piper bavinum[2][3][4]. Its biological activities, particularly its role as an acetylcholinesterase (AChE) inhibitor, have made it a subject of interest for drug discovery and development[2]. This guide will delve into the historical context of its discovery, the evolution of its isolation and characterization techniques, and its known biological functions and interactions with cellular signaling pathways.

History of Discovery and Isolation

The initial identification of this compound is closely associated with studies on the chemical constituents of the Violaceae family. Early phytochemical investigations in the mid-20th century laid the groundwork for the isolation and characterization of flavonoids from various Viola species.

Early Investigations
Evolution of Isolation Techniques

Traditional methods for the isolation of C-glycosylflavones involved solvent extraction followed by multiple steps of column chromatography using stationary phases like silica gel and polyamide[6][7]. These methods were often laborious and time-consuming, with challenges in achieving high purity.

Modern isolation and purification techniques have significantly improved the efficiency and yield of this compound extraction. The use of macroporous resin chromatography has become a popular method due to its good selectivity, reusability, and cost-effectiveness. High-performance liquid chromatography (HPLC), particularly preparative HPLC, is now widely used for the final purification of this compound to a high degree of purity[8][9].

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of this compound have been achieved through a combination of spectroscopic techniques. The key physicochemical and spectroscopic data are summarized in the tables below.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC27H30O14[1]
Molecular Weight578.52 g/mol [2]
CAS Number40581-17-7[1]
AppearanceNot specified
SolubilitySoluble in DMSO[2]

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical properties of the this compound molecule.

Spectroscopic Data

Modern analytical techniques have provided detailed structural information for this compound.

Spectroscopic TechniqueKey Data PointsReference
¹³C NMR Full spectral data available in public databases.
Mass Spectrometry (MS) [M-H]⁻ at m/z 577.1561.
Tandem MS (MS/MS) Fragmentation patterns have been characterized for structural confirmation.[3][4]
UV Spectroscopy UV spectra recorded during HPLC separation show characteristic flavone absorption.[3]

Table 2: Spectroscopic Data for this compound. This table outlines the key spectroscopic data used for the identification and structural elucidation of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound, reflecting both historical and modern approaches.

Historical Isolation Method (Hypothetical Reconstruction based on common practices of the era)

This protocol is a generalized representation of methods likely used in the 1970s for the isolation of C-glycosylflavones.

Workflow of a Classical Isolation Protocol

Start Dried Plant Material (e.g., Viola tricolor) Extraction Solvent Extraction (e.g., Methanol or Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography_1 Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography_1 Fraction_Collection_1 Fraction Collection Column_Chromatography_1->Fraction_Collection_1 TLC_Analysis_1 TLC Analysis Fraction_Collection_1->TLC_Analysis_1 Combined_Fractions_1 Pooling of This compound-rich Fractions TLC_Analysis_1->Combined_Fractions_1 Column_Chromatography_2 Column Chromatography (Polyamide) Combined_Fractions_1->Column_Chromatography_2 Fraction_Collection_2 Fraction Collection Column_Chromatography_2->Fraction_Collection_2 TLC_Analysis_2 TLC Analysis Fraction_Collection_2->TLC_Analysis_2 Combined_Fractions_2 Pooling of Purified Fractions TLC_Analysis_2->Combined_Fractions_2 Crystallization Crystallization Combined_Fractions_2->Crystallization Isolated_this compound Isolated this compound Crystallization->Isolated_this compound

Caption: A generalized workflow for the classical isolation of this compound.

  • Extraction: Dried and powdered aerial parts of the plant material (e.g., Viola tricolor) are extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography (Silica Gel): The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol mixtures).

  • Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Column Chromatography (Polyamide): this compound-rich fractions are pooled, concentrated, and further purified by column chromatography on polyamide, eluting with a gradient of ethanol-water.

  • Crystallization: The purified fractions are concentrated, and this compound is crystallized from a suitable solvent system to yield the pure compound.

Modern Isolation and Purification Protocol

This protocol outlines a contemporary approach for isolating this compound with higher efficiency and purity.

Workflow of a Modern Isolation Protocol

Start Plant Material (e.g., Piper bavinum) Extraction Ultrasonic-Assisted Extraction (e.g., Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Macroporous_Resin Macroporous Resin Column Chromatography Crude_Extract->Macroporous_Resin Elution Gradient Elution (Ethanol-Water) Macroporous_Resin->Elution Violanthin_Rich_Fraction This compound-Rich Fraction Elution->Violanthin_Rich_Fraction Prep_HPLC Preparative HPLC Violanthin_Rich_Fraction->Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Prep_HPLC->Purity_Analysis Pure_this compound Pure this compound (>98%) Purity_Analysis->Pure_this compound This compound This compound Inhibition Inhibition This compound->Inhibition AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Increased_ACh Increased Acetylcholine in Synaptic Cleft AChE->Increased_ACh Acetylcholine Acetylcholine Acetylcholine->AChE Inhibition->AChE cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway This compound This compound IKK IKK This compound->IKK MAPKKK MAPKKK This compound->MAPKKK Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Inflammatory_Stimuli->MAPKKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for Violanthin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin is a flavone C-glycoside found in various plant species, notably within the Viola genus (e.g., Viola yedoensis, Viola tricolor). As a flavonoid, this compound is presumed to possess a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical research. This document provides detailed application notes and protocols for the extraction and purification of this compound from plant sources, tailored for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Overview of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data for different extraction techniques, compiled from various studies on flavonoid extraction from Viola and other plant species.

Extraction MethodPlant SourceSolventSolvent-to-Solid Ratio (mL/g)Temperature (°C)TimeExtraction Yield/EfficiencyReference
Solvent Extraction Viola yedoensis95% Ethanol2.5:1 (v/w)802 hours (3 cycles)Not specified for this compound[1]
Viola yedoensis70% Ethanol13:1 (v/w)4024 hoursNot specified for this compound[2]
Viola tricolorDichloromethane/Methanol (1:1)Not specified21OvernightNot specified for this compound[3]
Ultrasound-Assisted Extraction (UAE) Flos Sophorae Immaturus (for flavonoids)70% Ethanol15.3:16130 minOptimized for total flavonoids[4]
Brown Seaweeds (for polyphenols)50% EthanolNot specifiedNot specified30 min1.5-2.2 fold increase vs. solvent extraction[5]
Microwave-Assisted Extraction (MAE) Viola ignobilis (for cyclotides)Methanol/Water (90:10)Not specified6020 minOptimized for cyclotides[6]
Perilla Frutescens leaves (for flavonoids)Water (pH 8.4)16.5:1Not specified (600W)23 min (2 cycles)6.07 mg/g total flavonoids[7]

Note: Specific yield data for this compound is limited in the literature. The presented data for related flavonoids or total extracts can serve as a starting point for optimization.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for flavonoid extraction and is a recommended starting point for this compound.[4][5]

Materials:

  • Dried and powdered plant material (e.g., Viola tricolor aerial parts)

  • 70% Ethanol in deionized water

  • Ultrasonic bath or probe sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 153 mL of 70% ethanol to achieve a solvent-to-solid ratio of 15.3:1 (v/w).

  • Place the flask in an ultrasonic bath, ensuring the water level is above the solvent level in the flask.

  • Set the ultrasonic bath temperature to 60°C and sonicate for 30 minutes.

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • The crude extract can be lyophilized or stored at -20°C for further purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from methods optimized for flavonoids and other compounds from plant sources.[6][7]

Materials:

  • Dried and powdered plant material (e.g., Viola yedoensis)

  • 80% Methanol in deionized water

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 5 g of the dried, powdered plant material into a microwave extraction vessel.

  • Add 82.5 mL of 80% methanol to achieve a solvent-to-solid ratio of 16.5:1 (v/w).

  • Secure the vessel in the microwave extractor.

  • Set the microwave power to 600 W and the irradiation time to 23 minutes.

  • After the extraction cycle is complete, allow the vessel to cool to a safe temperature.

  • Filter the extract to remove solid plant material.

  • Repeat the extraction on the residue for a second cycle to maximize yield.

  • Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Protocol 3: Purification of this compound by Column Chromatography

This is a general protocol for the initial purification of this compound from a crude extract. Further optimization of the mobile phase gradient will be necessary for high purity.

Materials:

  • Crude this compound extract

  • Silica gel (230-400 mesh)[8]

  • Glass chromatography column[6]

  • Solvents: n-hexane, ethyl acetate (EtOAc), methanol (MeOH)

  • Fraction collection tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Securely clamp the column in a vertical position and pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Do not let the silica gel run dry.[8]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate, followed by methanol. A suggested gradient is as follows:

      • 100% n-hexane

      • n-hexane:EtOAc (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

      • 100% EtOAc

      • EtOAc:MeOH (9:1, 8:2, 1:1 v/v)

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC, using a suitable mobile phase (e.g., EtOAc:MeOH:Water in appropriate ratios).

    • Visualize the spots under UV light.

    • Combine the fractions containing the compound of interest (this compound).

  • Concentration:

    • Evaporate the solvent from the combined fractions to obtain the purified this compound fraction.

Protocol 4: High-Purity Purification by Preparative HPLC

For obtaining highly pure this compound for bioassays and structural elucidation.[3][9]

Materials:

  • Partially purified this compound fraction

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 250 mm × 10.0 mm, 5 µm)[3]

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid)

  • Fraction collector

Procedure:

  • Method Development (Analytical Scale):

    • First, develop an analytical HPLC method to determine the optimal separation conditions for this compound. A typical gradient might be 10-90% acetonitrile in water (both with 0.1% formic acid) over 30 minutes on an analytical C18 column.

  • Sample Preparation:

    • Dissolve the partially purified this compound fraction in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase.

    • Inject the sample onto the column.

    • Run the preparative HPLC using a scaled-up gradient from the analytical method.

    • Monitor the elution at a suitable wavelength for flavonoids (e.g., 270 nm and 340 nm).

  • Fraction Collection:

    • Collect the peak corresponding to this compound using a fraction collector.

  • Purity Analysis and Desalting:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain pure this compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

violanthin_extraction_workflow plant_material Dried & Powdered Viola sp. Material extraction Extraction (UAE or MAE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract

Caption: Workflow for the extraction of this compound from plant material.

violanthin_purification_workflow crude_extract Crude this compound Extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooling Pooling of this compound-rich Fractions fraction_collection->pooling pre_hplc Preparative HPLC (C18 Column) pooling->pre_hplc pure_this compound Pure this compound pre_hplc->pure_this compound NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates This compound This compound This compound->MAPKK Inhibits Phosphorylation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Violanthin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin, a flavonoid found in various plant species, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. To facilitate preclinical and clinical research, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the analysis of this compound in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is suitable for pharmacokinetic studies and other applications in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the UPLC-MS/MS method for this compound analysis in plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range5–2,000 ng/mL[1][2][3]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL[3]

Table 2: Precision and Accuracy

Quality Control (QC) LevelIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)
Low QC (8 ng/mL)< 10%< 10%Within ±15%
Medium QC (160 ng/mL)< 10%< 10%Within ±15%
High QC (1600 ng/mL)< 10%< 10%Within ±15%

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (4 mg/kg)Oral (30 mg/kg)
t1/2 (h)1.1 ± 0.31.7 ± 0.3[2]
Bioavailability (%)-24.3[1][2][3]

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2][3][4]

Reagents and Materials:

  • Blank plasma

  • This compound and Aconitine (Internal Standard, IS) stock solutions (1.0 mg/mL in methanol:water, 50:50, v/v)[4]

  • Acetonitrile, chromatographic grade[1][2]

  • Methanol, chromatographic grade[2]

  • Formic acid, 0.1% solution in water[1][2][3][4]

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples to room temperature.[4]

  • Pipette 10 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[2][3]

  • Add a suitable amount of the internal standard working solution (Aconitine).

  • Add acetonitrile for protein precipitation.[1][2][3][4]

  • Vortex the mixture thoroughly.

  • Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a UPLC vial for analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • Waters ACQUITY UPLC system

  • Waters Xevo TQ-S Mass Spectrometer

  • UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)[1][2][3][4]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water[1][2][3][4]

  • Mobile Phase B: Acetonitrile[1][2][3][4]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B.

    • Increase the percentage of Mobile Phase B over a set time to elute this compound and the IS.

    • Return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1][2][3][4]

  • MRM Transitions:

    • This compound: m/z 579.6 → 457.2[1][2][3][4]

    • Aconitine (IS): m/z 646.6 → 586.5[1][2][3][4]

  • Cone Voltage: 30 V for both this compound and IS[2]

  • Collision Energy: Optimized for each transition (e.g., 28 V for this compound, 50 V for IS)[2]

  • Source Temperature: 150°C[2]

  • Desolvation Temperature: 450°C[2]

  • Capillary Voltage: 3.2 kV[2]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (10 µL) is_addition Add Internal Standard (Aconitine) plasma->is_addition precipitation Add Acetonitrile (Protein Precipitation) is_addition->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (HSS T3 Column) injection->separation ionization Electrospray Ionization (Positive Mode) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound in plasma.

G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription nucleus->transcription initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines violanthing This compound (potential inhibitor) violanthing->IKK may inhibit

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

References

Violanthin: A Natural Colorant for Food Applications - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin is a flavonoid C-glycoside, a type of natural pigment found in various plants, notably in species of Viola (violets)[1][2]. As a member of the flavonoid family, this compound exhibits potent antioxidant and potential anti-inflammatory properties, making it a promising candidate for use as a natural colorant in the food industry, offering both aesthetic appeal and potential health benefits. This document provides detailed application notes and protocols for researchers and professionals interested in utilizing this compound in food and drug development. This compound has been identified as a key contributor to the antioxidant potential of certain plant extracts[1].

Physicochemical Properties

PropertyValueSource
Molecular FormulaC27H30O14[3][4]
Molecular Weight578.52 g/mol [3]
AppearanceYellowish solid (in pure form)
SolubilitySlightly soluble in water[5][6]

Extraction and Purification of this compound

The following protocols are generalized from methods used for extracting flavonoids from Viola species and can be adapted for the specific isolation of this compound.

Protocol 1: Extraction from Viola tricolor

This protocol is adapted from methods used for the extraction of flavonoids and other bioactive compounds from Viola tricolor[7][8][9].

Materials:

  • Dried and pulverized aerial parts of Viola tricolor

  • Dichloromethane

  • Methanol

  • Deionized water

  • Solid Phase Extraction (SPE) C18 column

  • Ethanol (20%, 50%, 80%)

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Initial Extraction: Macerate the powdered plant material in a 1:1 (v/v) mixture of dichloromethane and methanol overnight at room temperature with continuous agitation.

  • Phase Separation: Filter the extract. Add deionized water to the filtrate (0.5 volumes of the total filtrate) to induce phase separation.

  • Aqueous Phase Collection: The upper methanol/water phase, which contains the more polar compounds including this compound, is collected.

  • Solvent Removal: Concentrate the methanol/water phase using a rotary evaporator to remove the methanol.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powder.

  • Solid Phase Extraction (SPE):

    • Dissolve the crude powder in a minimal amount of deionized water with 2% acetic acid.

    • Pass the solution through a pre-conditioned SPE-C18 column.

    • Wash the column sequentially with 20%, 50%, and 80% ethanol to elute fractions with increasing polarity. This compound is expected to elute in the higher ethanol concentration fractions.

  • Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This is a general protocol for the purification of flavonoids and can be optimized for this compound[10][11][12][13].

Instrumentation and Columns:

  • Preparative HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 10.0 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile or Methanol

  • Gradient: A typical gradient would start with a low percentage of Solvent B, increasing linearly over time to elute compounds of increasing hydrophobicity. An example gradient is 10-80% Solvent B over 30 minutes. The optimal gradient should be determined empirically.

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound extract in the initial mobile phase composition.

  • Injection: Inject the sample onto the HPLC column.

  • Elution and Fraction Collection: Run the gradient program and collect fractions corresponding to the this compound peak, detected at its characteristic UV absorbance maximum.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Lyophilization: Lyophilize the sample to obtain pure this compound powder.

Antioxidant and Anti-inflammatory Properties

This compound, as a flavonoid, is expected to possess significant antioxidant and anti-inflammatory activities.

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using various in vitro assays.

Table of Antioxidant Activity Data for Flavonoid-Rich Extracts (as a reference)

AssayPlant Extract/FractionIC50 (µg/mL)
DPPH Radical ScavengingChenopodium botrys methanolic extract16.72 ± 1.07
ABTS Radical ScavengingChenopodium botrys methanolic extract10.76 ± 0.13
DPPH Radical ScavengingViola patrinii solvent extractsRanged from 85.33 to 175.67
DPPH Radical ScavengingGymnanthes lucida crude extract21.59
ABTS Radical ScavengingGymnanthes lucida crude extractNot specified
Protocol 3: DPPH Radical Scavenging Assay

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions of the this compound stock solution.

  • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the this compound dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects by inhibiting key inflammatory enzymes and signaling pathways.

Potential Mechanisms of Action:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes: These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are pro-inflammatory mediators[4][11][14][15][16][17][18][19][20][21][22][23].

  • Modulation of Pro-inflammatory Cytokine Production: Flavonoids can inhibit the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[24][25][26][27][28].

  • Inhibition of NF-κB and MAPK Signaling Pathways: These pathways are central to the inflammatory response.

Protocol 4: In Vitro COX-2 Inhibition Assay

Materials:

  • This compound sample

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-2 enzyme with various concentrations of this compound in the reaction buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specified time at 37°C.

  • Stop the reaction.

  • Measure the amount of PGE2 produced using an EIA kit.

  • Calculate the percentage of COX-2 inhibition for each this compound concentration.

  • Determine the IC50 value.

Application in Food Systems: Stability and Color Retention

The stability of this compound as a natural colorant is crucial for its application in food products. Its stability is influenced by factors such as pH, temperature, and the food matrix itself[29].

Factors Affecting Stability
  • pH: Anthocyanins, a class of flavonoids that includes this compound, are generally more stable in acidic conditions.

  • Temperature: High temperatures can lead to the degradation of flavonoids.

  • Food Matrix: The presence of other components in the food, such as proteins and sugars, can either stabilize or destabilize the colorant.

Quantitative data on the stability and color retention of pure this compound in various food matrices is currently limited in publicly available literature. The following table provides a general overview of anthocyanin stability.

General Stability of Anthocyanins in Food Models

Food ModelTreatmentStability ObservationReference
Model Beverage (pH 3.0)40°C for 7 daysHalf-life of anthocyanin color was 2 days.[24]
UHT Processed ProductsUHT processing and storageSignificant color loss post-UHT processing for most natural red/pink colorants. Red radish was most stable.[30]
Iron-fortified foodsCo-pigmentation with ironCan lead to unfavorable color changes.[31]

Signaling Pathway Modulation

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many flavonoids have been shown to inhibit this pathway.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical pathway involved in cellular responses to external stimuli, including inflammation.

MAPK_Inhibition Stimulus Stress/Cytokines MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Response Inflammatory Response TranscriptionFactors->Response This compound This compound This compound->MAPK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction & Purification cluster_characterization Characterization cluster_application Food Application PlantMaterial Viola sp. Plant Material CrudeExtract Crude Flavonoid Extract PlantMaterial->CrudeExtract Solvent Extraction Purifiedthis compound Purified this compound (HPLC) CrudeExtract->Purifiedthis compound Chromatography Antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) Purifiedthis compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX/LOX, Cytokine) Purifiedthis compound->AntiInflammatory Stability Stability Studies (pH, Temp, Matrix) Purifiedthis compound->Stability FoodMatrix Model Food System (e.g., Beverage, Dairy) Stability->FoodMatrix ColorAnalysis Color Stability Analysis FoodMatrix->ColorAnalysis Sensory Sensory Evaluation ColorAnalysis->Sensory

Caption: General experimental workflow for this compound evaluation.

References

Standardized Violanthin Reference Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin is a flavone C-glycoside found in various plant species, notably in the genus Viola, including Viola yedoensis.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory effects. As research into the therapeutic potential of this compound progresses, the need for a well-characterized, standardized reference material becomes paramount to ensure the accuracy, reproducibility, and comparability of scientific data across different laboratories and studies.

This document provides detailed application notes and protocols for the development of a standardized this compound reference material. It covers the essential steps from isolation and purification to comprehensive characterization and stability testing. Furthermore, it includes protocols for assessing the biological activity of this compound, providing a framework for its evaluation as a potential therapeutic agent.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental for its standardization as a reference material.

PropertyValueReference
Molecular Formula C27H30O14--INVALID-LINK--
Molecular Weight 578.52 g/mol --INVALID-LINK--
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one--INVALID-LINK--
CAS Number 40581-17-7--INVALID-LINK--
Appearance To be determined (likely a yellow powder)
Solubility To be determined (likely soluble in methanol, ethanol, DMSO)
Melting Point To be determined
UV-Vis λmax To be determined

Experimental Protocols

Isolation and Purification of this compound from Viola yedoensis

This protocol outlines a method for the isolation and purification of this compound from the whole plant of Viola yedoensis using preparative high-performance liquid chromatography (prep-HPLC).

Workflow for this compound Isolation and Purification

G cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_purification Purification A Air-dried and powdered Viola yedoensis B Maceration with 80% Methanol A->B C Filtration and Concentration B->C D Crude Extract C->D E Partition with Ethyl Acetate D->E F Ethyl Acetate Fraction E->F G Ethyl Acetate Fraction F->G H Preparative HPLC G->H I This compound Fractions H->I J Purity Analysis (Analytical HPLC) I->J K Lyophilization J->K L Purified this compound K->L

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: Collect fresh whole plants of Viola yedoensis. Wash the plant material thoroughly with water to remove any soil and debris. Air-dry the plants in a shaded, well-ventilated area until they are brittle. Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 80% aqueous methanol (1:10, w/v) at room temperature for 24 hours with occasional shaking.

    • Repeat the extraction process three times.

    • Combine the methanolic extracts and filter through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition successively with an equal volume of ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to be enriched with flavonoids, and evaporate to dryness.

  • Preparative HPLC Purification:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

    • Purify the this compound using a preparative HPLC system with the following conditions:

      • Column: C18, 10 µm, 250 x 20 mm

      • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile

      • Gradient: 20-40% B over 40 minutes

      • Flow Rate: 10 mL/min

      • Detection: 340 nm

    • Collect the fractions corresponding to the this compound peak based on retention time comparison with an analytical standard if available, or based on the major peak in the flavonoid-rich fraction.

  • Purity Assessment and Final Preparation:

    • Analyze the collected fractions using an analytical HPLC system to assess purity.

    • Pool the fractions with high purity (>98%).

    • Lyophilize the pooled fractions to obtain purified this compound as a solid powder.

Characterization of this compound Reference Material

A comprehensive characterization is essential to establish the identity, purity, and quality of the this compound reference material.

Workflow for this compound Characterization

G cluster_identity Identity Confirmation cluster_purity Purity Assessment A Purified this compound B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) A->C D Fourier-Transform Infrared (FT-IR) A->D E HPLC-UV (Purity, Impurity Profile) A->E F Loss on Drying (LOD) A->F G Residue on Ignition (ROI) A->G H Residual Solvents (GC-HS) A->H

Caption: Workflow for the characterization of this compound reference material.

Methodologies:

  • Identity Confirmation:

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using LC-MS or direct infusion ESI-MS.

    • Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure using 1H NMR and 13C NMR spectroscopy.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identify the functional groups present in the molecule.

  • Purity Assessment:

    • HPLC-UV: Determine the purity of the this compound reference material and identify any impurities using a validated stability-indicating HPLC method (see section 3).

    • Loss on Drying (LOD): Measure the water content by drying the material to a constant weight.

    • Residue on Ignition (ROI): Determine the content of inorganic impurities.

    • Residual Solvents: Analyze for the presence of any remaining solvents from the purification process using headspace gas chromatography (GC-HS).

Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for purity determination and for monitoring the stability of the this compound reference material over time.

Methodology:

  • Forced Degradation Studies: Subject the purified this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

  • Method Development: Develop an HPLC method that can separate the intact this compound from all degradation products and any process-related impurities.

    • Column: C18, 3.5 µm, 150 x 4.6 mm

    • Mobile Phase: A: 0.1% Phosphoric acid in water; B: Acetonitrile

    • Gradient: A time-programmed gradient to achieve optimal separation.

    • Flow Rate: 1.0 mL/min

    • Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Stability Testing of this compound Reference Material

A stability testing program is necessary to establish the re-test period and recommend storage conditions for the this compound reference material.

Protocol:

  • Storage Conditions: Store the this compound reference material under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Intervals: Test the material at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance

    • Purity by the validated stability-indicating HPLC method

    • Water content (LOD)

  • Data Evaluation: Evaluate the data for any significant changes in the quality of the reference material over time to establish a re-test period.

Biological Activity Assays

The following protocols can be used to assess the biological activity of the standardized this compound reference material.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The antioxidant activity of this compound is determined by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Workflow for DPPH Assay

G A Prepare this compound and Control Solutions C Mix this compound/Control with DPPH A->C B Prepare DPPH Solution B->C D Incubate in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of this compound from the stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Use ascorbic acid as a positive control and methanol as a blank.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity: Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages

Principle: The anti-inflammatory activity of this compound is assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow for Anti-inflammatory Assay

G A Culture RAW 264.7 Cells B Pre-treat cells with this compound A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant D->E F Griess Assay for Nitrite E->F G Measure Absorbance at 540 nm F->G H Calculate % Inhibition of NO Production G->H

Caption: Workflow for the in vitro anti-inflammatory assay.

Methodology:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition of NO production and determine the IC50 value.

Signaling Pathway Analysis: To investigate the mechanism of anti-inflammatory action, the effect of this compound on the NF-κB and MAPK signaling pathways can be assessed by Western blot analysis of key phosphorylated proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38) in LPS-stimulated RAW 264.7 cells.

This compound's Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway (IκBα, p65) TLR4->NFkB This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: Potential mechanism of this compound's anti-inflammatory action.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: The inhibitory effect of this compound on AChE activity is measured using Ellman's method, which detects the product of the enzymatic reaction.

Methodology:

  • Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • In a 96-well plate, add the buffer, this compound at various concentrations, and the AChE solution.

  • Incubate for a short period.

  • Initiate the reaction by adding the substrate ATCI and DTNB.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Use a known AChE inhibitor like galantamine as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the biological activities of a standardized this compound reference material.

Biological ActivityAssayEndpointExpected Value
Antioxidant Activity DPPH Radical ScavengingIC50To be determined
Anti-inflammatory Activity Inhibition of NO production in LPS-stimulated RAW 264.7 cellsIC50To be determined
Acetylcholinesterase Inhibition Ellman's MethodIC50~79.80 µM[2]

Conclusion

The development of a standardized this compound reference material is a critical step in advancing the research and potential therapeutic applications of this promising natural compound. The protocols and application notes provided herein offer a comprehensive framework for the isolation, purification, characterization, and biological evaluation of this compound. Adherence to these standardized procedures will ensure the generation of high-quality, reliable, and comparable data, thereby facilitating progress in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Violanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin, a flavonoid glycoside, is a natural compound of interest for its potential health benefits, including its antioxidant properties. Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases. This document provides detailed protocols for the in vitro assessment of this compound's antioxidant capacity using four widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.[1][2][3] These methods collectively offer a comprehensive profile of the antioxidant potential of this compound by evaluating its free radical scavenging and reducing capabilities.

Data Presentation: Summary of Quantitative Antioxidant Capacity of this compound

The following tables are structured for the clear presentation and comparison of quantitative data obtained from the antioxidant assays.

Table 1: Radical Scavenging Activity of this compound

AssayTest CompoundIC50 (µg/mL)¹
DPPH This compound[Insert Value]
Ascorbic Acid (Standard)[Insert Value]
ABTS This compound[Insert Value]
Trolox (Standard)[Insert Value]

¹IC50 value is the concentration of the test compound required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Antioxidant Capacity of this compound Expressed as Standard Equivalents

AssayTest CompoundAntioxidant Capacity²
FRAP This compound[Insert Value] µM Fe(II) Equivalents/mg
Ascorbic Acid (Standard)[Insert Value] µM Fe(II) Equivalents/mg
ORAC This compound[Insert Value] µM Trolox Equivalents/mg
Trolox (Standard)[Insert Value] µM Trolox Equivalents/mg

²Antioxidant capacity is expressed as equivalents of a standard compound (e.g., Fe(II) for FRAP, Trolox for ORAC).

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1][4][5] The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.[5]

Materials and Reagents:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (as a positive control)[5]

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.[5]

  • Preparation of Sample and Standard: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations. Prepare a similar dilution series for the ascorbic acid standard.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.[4]

    • Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.

    • For the control well, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[4]

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6] The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by a decrease in absorbance.[7]

Materials and Reagents:

  • This compound sample

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

  • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Preparation of Sample and Standard: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare a similar dilution series for the Trolox standard.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound or Trolox to the wells.

    • Incubate the plate at room temperature for 6 minutes.[9]

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound and determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10][11][12] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.[10][13]

Materials and Reagents:

  • This compound sample

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[13] Warm the solution to 37°C before use.[10]

  • Preparation of Sample and Standard: Prepare a stock solution of this compound in a suitable solvent and create a dilution series. Prepare a standard curve using different concentrations of ferrous sulfate.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the this compound sample, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.[10]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve of ferrous sulfate and expressed as µM Fe(II) equivalents per mg of this compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14] The assay quantifies the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation.[14][15]

Materials and Reagents:

  • This compound sample

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a positive control)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a fluorescein stock solution and dilute it with phosphate buffer to the working concentration.

    • Prepare a fresh AAPH solution in phosphate buffer.

  • Preparation of Sample and Standard: Prepare a stock solution of this compound in a suitable solvent and create a dilution series in phosphate buffer. Prepare a standard curve using different concentrations of Trolox.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.[14]

    • Add 25 µL of the this compound sample, Trolox standard, or blank (phosphate buffer) to the wells.[15]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[15]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[15]

  • Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60-90 minutes, with excitation at 485 nm and emission at 520-528 nm.[16][17]

  • Calculation of ORAC Value: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. Plot the net AUC against the Trolox concentration to create a standard curve. The ORAC value of this compound is then calculated from the standard curve and expressed as µM Trolox equivalents per mg of this compound.[17]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Sample Dissolution Dissolution in appropriate solvent This compound->Dissolution Dilution Serial Dilutions Dissolution->Dilution DPPH DPPH Assay Dilution->DPPH ABTS ABTS Assay Dilution->ABTS FRAP FRAP Assay Dilution->FRAP ORAC ORAC Assay Dilution->ORAC Absorbance Spectrophotometric/Fluorometric Reading DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance ORAC->Absorbance Calculation Calculation of % Inhibition / Capacity Absorbance->Calculation IC50 IC50 Determination Calculation->IC50 Equivalents Calculation of Standard Equivalents Calculation->Equivalents Result Antioxidant Capacity Profile of this compound IC50->Result Equivalents->Result

Caption: Experimental workflow for assessing the antioxidant capacity of this compound.

G cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes This compound This compound This compound->ROS scavenges Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralize AntioxidantEnzymes->CellularDamage prevents

Caption: Putative signaling pathway of this compound's antioxidant action.

References

Application Notes and Protocols for Violanthin in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin, a naturally occurring flavonoid C-glycoside, presents a promising bioactive compound for cosmetic formulations due to its potent antioxidant and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for researchers and formulation scientists to evaluate and incorporate this compound into innovative skincare products targeting skin aging, inflammation, and oxidative stress.

Key Cosmetic Benefits and Mechanisms of Action

This compound offers multifaceted benefits for skin health, primarily attributed to its ability to counteract oxidative stress and inflammation, key drivers of skin aging.

Antioxidant and Photoprotective Effects

This compound demonstrates significant potential in protecting skin cells from damage induced by reactive oxygen species (ROS) and ultraviolet (UV) radiation. As a flavonoid, it can scavenge free radicals, thereby mitigating oxidative stress that contributes to cellular damage.[1]

Mechanism of Action: this compound's antioxidant activity is linked to its molecular structure, which enables it to donate hydrogen atoms or electrons to neutralize free radicals. This mechanism helps to protect critical cellular components like DNA, proteins, and lipids from oxidative damage. Furthermore, this compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[2][3][4] Activation of Nrf2 leads to the increased expression of antioxidant enzymes, bolstering the skin's intrinsic defense against oxidative stress.[2][3][4]

Anti-inflammatory Properties

Chronic inflammation is a major contributor to skin aging, a process often referred to as "inflammaging." this compound exhibits anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6][7] By suppressing the NF-κB pathway, this compound can effectively reduce the production of inflammatory mediators, thus calming irritated skin and preventing the long-term consequences of chronic inflammation.

Anti-Aging Effects

The antioxidant and anti-inflammatory properties of this compound collectively contribute to its anti-aging potential. By protecting against environmental aggressors and reducing chronic inflammation, this compound helps to preserve the integrity of the extracellular matrix (ECM) and maintain skin's youthful appearance.

Mechanism of Action: this compound's anti-aging effects are mediated through several pathways:

  • Collagen Synthesis: It has been observed to upregulate the expression of collagen genes in human dermal fibroblasts, suggesting a role in maintaining skin's structural integrity and firmness.

  • Inhibition of Matrix Metalloproteinases (MMPs): Flavonoids, in general, have been shown to inhibit the activity of MMPs, such as MMP-1 (collagenase) and elastase, enzymes that degrade collagen and elastin, respectively. By inhibiting these enzymes, this compound may help to prevent the breakdown of the ECM and the formation of wrinkles.

  • Reduction of Senescence: this compound has been shown to attenuate UVB-induced cellular senescence in human dermal fibroblasts.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from in vitro studies.

Table 1: Antioxidant and Photoprotective Effects of this compound

ParameterCell TypeTreatment/InsultThis compound ConcentrationResultReference
Cell ViabilityHuman Dermal Fibroblasts (HDFs)UVB Irradiation10 µMIncreased cell viability compared to UVB-irradiated control[1]
Intracellular ROS ProductionHuman Dermal Fibroblasts (HDFs)UVB Irradiation10 µMSignificantly reduced UVB-induced ROS levels[1]
Senescence-Associated β-galactosidase ActivityHuman Dermal Fibroblasts (HDFs)UVB Irradiation10 µMAttenuated UVB-induced senescence[1]

Table 2: Anti-Aging Effects of this compound

ParameterCell TypeTreatment/InsultThis compound ConcentrationResultReference
Collagen Gene ExpressionHuman Dermal Fibroblasts (HDFs)None10 µMUpregulated expression of collagen genes[1]
p16 and p21 UpregulationHuman Dermal Fibroblasts (HDFs)UVB Irradiation10 µMAttenuated UVB-induced upregulation of senescence markers p16 and p21[1]
ERK PhosphorylationHuman Dermal Fibroblasts (HDFs)UVB Irradiation10 µMAttenuated UVB-induced ERK phosphorylation[1]

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to evaluate the cosmetic benefits of this compound.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • Prepare a stock solution of ascorbic acid as a positive control.

  • Assay Procedure:

    • Add 100 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 100 µL of methanol or ethanol to the blank wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula:

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the this compound concentration. [8]

In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay measures the effect of this compound on collagen production in skin cells.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Procollagen Type I C-Peptide (PIP) EIA kit

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture:

    • Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Treatment:

    • Seed the HDFs into 24-well plates and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound.

    • Incubate the cells for 48-72 hours.

  • Collagen Measurement:

    • Collect the cell culture supernatant.

    • Measure the amount of procollagen type I C-peptide (a marker for collagen synthesis) in the supernatant using a PIP EIA kit according to the manufacturer's instructions. [9][10][11][12]4. Data Analysis:

    • Quantify the collagen production and compare the results from this compound-treated cells to untreated control cells.

Elastase Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of elastase, an enzyme that degrades elastin.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) - substrate

  • Tris-HCl buffer

  • This compound

  • Quercetin (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Assay Procedure:

    • In a 96-well plate, add Tris-HCl buffer, this compound at various concentrations, and the elastase enzyme solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the SANA substrate.

    • Measure the absorbance at 410 nm at regular intervals to monitor the release of p-nitroaniline.

  • Calculation:

    • Calculate the percentage of elastase inhibition using the formula:

      where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Signaling Pathways and Experimental Workflows

Visualizations

Violanthin_Antioxidant_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Causes ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces expression of Antioxidant_Enzymes->ROS Neutralizes

This compound's antioxidant signaling pathway.

Violanthin_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, pollutants) NFkB NF-κB Inflammatory_Stimuli->NFkB Activates This compound This compound This compound->NFkB Inhibits Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) NFkB->Proinflammatory_Mediators Induces expression of Inflammation Inflammation Proinflammatory_Mediators->Inflammation Leads to

This compound's anti-inflammatory signaling pathway.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Violanthin_Sol This compound Solutions Mix Mix this compound & DPPH Violanthin_Sol->Mix DPPH_Sol DPPH Solution DPPH_Sol->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition & IC50 Measure_Abs->Calculate

Experimental workflow for DPPH assay.

Formulation and Stability Considerations

When formulating with this compound, it is crucial to consider its stability to ensure the efficacy of the final product.

Recommendations:

  • pH: Flavonoids are generally more stable in acidic to neutral pH ranges. The optimal pH for a formulation containing this compound should be determined through stability testing.

  • Light Sensitivity: Like many antioxidants, this compound may be sensitive to light. Formulations should be packaged in opaque or UV-protective containers.

  • Temperature: Accelerated stability studies should be conducted at various temperatures (e.g., 4°C, 25°C, 40°C) to assess the formulation's shelf life.

  • Compatibility: The compatibility of this compound with other ingredients in the formulation should be evaluated to avoid degradation or loss of activity.

Protocol for Stability Testing:

  • Prepare the final cosmetic formulation containing this compound.

  • Divide the formulation into several aliquots and store them under different conditions:

    • Room temperature (25°C/60% RH)

    • Accelerated conditions (40°C/75% RH)

    • Refrigerated (4°C)

    • Light exposure (UV and visible light)

  • At specified time points (e.g., 0, 1, 3, and 6 months), evaluate the samples for:

    • Physical properties: Color, odor, viscosity, and phase separation.

    • Chemical properties: pH and concentration of this compound (using HPLC).

    • Efficacy: Antioxidant activity (e.g., DPPH assay).

Safety and Toxicology

This compound, as a naturally occurring flavonoid, is generally considered to have a good safety profile. However, as with any cosmetic ingredient, a thorough safety assessment is required. [13][14][15][16][17] In Silico and In Vitro Safety Testing:

  • Skin Sensitization: Evaluate the potential for this compound to cause skin sensitization using in silico models and in vitro assays.

  • Eye and Skin Irritation: Assess the irritation potential using reconstructed human tissue models.

  • Phototoxicity: Determine if this compound becomes toxic upon exposure to UV light.

Conclusion

This compound is a promising natural active ingredient for cosmetic formulations, offering significant antioxidant, anti-inflammatory, and anti-aging benefits. The provided application notes and protocols offer a comprehensive guide for researchers to explore the full potential of this compound in developing effective and scientifically-backed skincare products. Further clinical studies are warranted to fully substantiate the in vivo efficacy of this compound in cosmetic applications.

References

Application Notes and Protocols for Cell-Based Assays to Determine Flavonoid Cytotoxicity, with Reference to Violanthin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Violanthin is a flavonoid glycoside found in various plants. While the broader class of flavonoids has been extensively studied for their potential anticancer and cytotoxic properties, specific in-vitro cytotoxicity data for this compound is limited in publicly available scientific literature.[1] Therefore, these application notes provide a generalized framework for assessing the cytotoxicity of flavonoids, which can be adapted for the study of this compound.

Flavonoids have been shown to induce cytotoxic effects in cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cell proliferation.[2][3] Understanding the cytotoxic potential and the underlying mechanisms of a specific flavonoid like this compound is a critical step in preclinical drug development.

This document outlines detailed protocols for common cell-based assays to evaluate the cytotoxicity of flavonoids and provides a framework for data presentation and interpretation.

I. Data Presentation: Summarized Quantitative Data

Effective evaluation of a compound's cytotoxicity requires the systematic collection and clear presentation of quantitative data. The following tables provide templates for summarizing typical results from cytotoxicity and apoptosis assays for a hypothetical flavonoid.

Table 1: In-Vitro Cytotoxicity of a Test Flavonoid on Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)
MCF-7Breast AdenocarcinomaMTT4845.8 ± 3.2
MDA-MB-231Breast AdenocarcinomaMTT4862.1 ± 5.5
A549Lung CarcinomaLDH4875.3 ± 6.1
HeLaCervical CarcinomaATP Lite4838.9 ± 2.9
HCT116Colon CarcinomaMTT4855.2 ± 4.7

IC50 (half-maximal inhibitory concentration) values represent the concentration of the flavonoid required to inhibit cell viability by 50%. Values are typically presented as mean ± standard deviation from at least three independent experiments.

Table 2: Apoptosis Induction by a Test Flavonoid in HeLa Cells

TreatmentConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle Control02.1 ± 0.51.5 ± 0.30.8 ± 0.2
Test Flavonoid2515.7 ± 2.18.3 ± 1.21.1 ± 0.4
Test Flavonoid5028.4 ± 3.519.6 ± 2.82.3 ± 0.6
Test Flavonoid10045.2 ± 4.135.1 ± 3.94.5 ± 1.1

Data obtained from flow cytometry analysis after 24-hour treatment. Values represent the percentage of cells in each quadrant and are presented as mean ± standard deviation.

Table 3: Effect of a Test Flavonoid on Caspase Activity in HeLa Cells

TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Vehicle Control01.0 ± 0.11.0 ± 0.11.0 ± 0.2
Test Flavonoid504.2 ± 0.51.8 ± 0.33.9 ± 0.4
Test Flavonoid1007.8 ± 0.92.5 ± 0.46.5 ± 0.7

Caspase activity was measured using luminogenic substrates after 12 hours of treatment. Data is normalized to the vehicle control and presented as mean fold change ± standard deviation.

II. Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin), in all assays.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or other test flavonoid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of the test flavonoid in complete medium.

  • Remove the medium from the wells and add 100 µL of the flavonoid dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the flavonoid) and blank wells (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the flavonoid concentration.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test flavonoid

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of the test flavonoid for 48 hours. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] * 100

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test flavonoid

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer (provided in the kit)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test flavonoid at various concentrations for 24 hours.

  • Harvest the cells (including floating and attached cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples within 1 hour using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic: Annexin V+/PI+; necrotic: Annexin V-/PI+).

III. Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the study of flavonoid-induced cytotoxicity.

G Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity & Viability Assays cluster_mechanism Mechanism of Action Assays start Seed Cancer Cells in Multi-well Plates treatment Treat with this compound/ Flavonoid Concentrations start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt Primary Screening ldh LDH Assay (Membrane Integrity) incubation->ldh Primary Screening atp ATP Assay (Viability) incubation->atp Primary Screening apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) incubation->apoptosis Secondary Screening caspase Caspase Glo Assay (Apoptosis Pathway) incubation->caspase Secondary Screening western Western Blot (Protein Expression) incubation->western Secondary Screening data_analysis Data Analysis (IC50, % Apoptosis, etc.) mtt->data_analysis ldh->data_analysis atp->data_analysis apoptosis->data_analysis caspase->data_analysis western->data_analysis conclusion Conclusion on Cytotoxicity and Mechanism data_analysis->conclusion

Caption: Workflow for assessing flavonoid cytotoxicity.

G Generalized Flavonoid-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway flavonoid This compound/ Flavonoid death_receptor Death Receptors (e.g., Fas, TRAIL-R) flavonoid->death_receptor bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) flavonoid->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->bcl2 via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 mitochondrion Mitochondrion mitochondrion->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) caspase3->apoptosis

Caption: Flavonoid-induced apoptosis pathways.

References

Application Notes and Protocols: Synthesis and Evaluation of Violanthin Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthin, a naturally occurring flavone C-glycoside, has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant and antimicrobial activities.[1] The structural modification of natural products like this compound presents a promising avenue for the discovery of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. These application notes provide a comprehensive overview of the synthesis of this compound derivatives and detailed protocols for their biological evaluation, aimed at facilitating research and development in this area.

The core structure of this compound, characterized by a flavone backbone with C-glycosidic linkages, offers multiple sites for chemical modification.[1] By strategically introducing diverse functional groups, researchers can explore the structure-activity relationships (SAR) and optimize the therapeutic potential of these derivatives. This document outlines a general synthetic approach and key biological assays for screening this compound analogs for anti-inflammatory and anticancer activities, two areas where flavonoids have shown considerable promise.[2][3]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached by modifying the hydroxyl groups on the flavone core or the sugar moieties. A general strategy involves the protection of reactive hydroxyl groups, followed by derivatization and subsequent deprotection. Given that this compound is a C-glycoside, direct modification of the sugar moieties can be challenging. Therefore, a more feasible approach often involves the synthesis of the aglycone (the flavonoid part without the sugar) or a simpler glycoside precursor, followed by the introduction of modified sugar units.

A plausible synthetic workflow for generating a library of O-substituted this compound derivatives is depicted below. This involves selective protection of the hydroxyl groups, followed by alkylation, acylation, or other modifications, and finally deprotection to yield the desired derivatives.

G cluster_synthesis Synthesis Workflow This compound This compound (Starting Material) Protection Selective Protection of -OH groups This compound->Protection Protected_this compound Protected this compound Intermediate Protection->Protected_this compound Derivatization Derivatization Reaction (e.g., Alkylation, Acylation) Protected_this compound->Derivatization Derivatized_Intermediate Protected this compound Derivative Derivatization->Derivatized_Intermediate Deprotection Deprotection Derivatized_Intermediate->Deprotection Purification Purification and Characterization (HPLC, NMR, MS) Deprotection->Purification Final_Product This compound Derivative Library Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Hypothetical this compound Ether Derivative

This protocol describes a general method for the synthesis of an ether derivative of a flavonoid glycoside, which can be adapted for this compound.

Materials:

  • This compound (or a suitable precursor)

  • Protecting agent (e.g., tert-Butyldimethylsilyl chloride)

  • Base (e.g., Imidazole)

  • Alkylating agent (e.g., a specific alkyl halide)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Deprotecting agent (e.g., Tetrabutylammonium fluoride - TBAF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Protection: Dissolve this compound in anhydrous DMF. Add imidazole followed by the protecting agent (e.g., TBDMS-Cl) in a dropwise manner at 0°C. Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Purification of Protected Intermediate: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Derivatization (Alkylation): Dissolve the protected this compound in anhydrous DMF and add a base (e.g., sodium hydride) at 0°C. After stirring for 30 minutes, add the desired alkyl halide and let the reaction proceed at room temperature until completion (monitored by TLC).

  • Purification of Derivatized Intermediate: Quench the reaction carefully with methanol and water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product using column chromatography.

  • Deprotection: Dissolve the protected derivative in tetrahydrofuran (THF). Add TBAF and stir at room temperature. Monitor the reaction by TLC.

  • Final Purification: Once the reaction is complete, concentrate the mixture and purify the final this compound derivative by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the structure of the synthesized derivative using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Evaluation of this compound Derivatives

The synthesized this compound derivatives can be screened for various biological activities. Here, we provide protocols for assessing their anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be evaluated by their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and to reduce the production of pro-inflammatory mediators in cell-based assays.[3][4]

Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives

Compound IDR-group ModificationCOX-2 Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound-15.225.81.7
VD-017-O-methyl8.520.12.4
VD-024'-O-propyl5.215.73.0
VD-037-O-acetyl12.122.51.9
VD-044'-O-benzyl3.818.24.8
Celecoxib-0.0415.0375

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results can be structured. Actual values would be determined experimentally.

This colorimetric assay is designed to measure the peroxidase component of cyclooxygenases.

Materials:

  • COX-1 and COX-2 enzymes

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound derivatives and control inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer and all reagents.

  • Add 150 µL of the assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well of a 96-well plate.

  • Add 10 µL of the this compound derivative solution at various concentrations (or vehicle control).

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.

  • Shake the plate for a few seconds and incubate at 25°C for 5 minutes.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compounds and determine the IC50 values.

Anticancer Activity

The anticancer potential of this compound derivatives can be assessed by their ability to inhibit the proliferation of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Table 2: Hypothetical Anticancer Activity of this compound Derivatives against A549 Lung Cancer Cells

Compound IDR-group ModificationIC50 (µM)
This compound-> 100
VD-017-O-methyl75.4
VD-024'-O-propyl42.8
VD-037-O-acetyl92.1
VD-044'-O-benzyl25.6
Doxorubicin-0.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control and a positive control.

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 values.

Mechanism of Action: Targeting Inflammatory Signaling Pathways

Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[5] this compound derivatives with potent anti-inflammatory activity likely act by inhibiting the activation of NF-κB, which would otherwise lead to the transcription of pro-inflammatory genes.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Transcription Violanthin_Derivative This compound Derivative Violanthin_Derivative->IKK Inhibits

Caption: Proposed mechanism of action for this compound derivatives via inhibition of the NF-κB signaling pathway.

Conclusion

The synthesis and screening of this compound derivatives represent a valuable strategy in the quest for new therapeutic agents. The protocols and data presentation formats outlined in these application notes are intended to provide a framework for researchers to systematically explore the chemical space around the this compound scaffold. By correlating structural modifications with biological activity, it is possible to identify lead compounds with improved pharmacological profiles for further preclinical and clinical development. Future studies should also focus on the pharmacokinetic and toxicological properties of the most promising derivatives to ensure their suitability as drug candidates.

References

Troubleshooting & Optimization

troubleshooting violanthin solubility issues in solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for violanthin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in various solvents and to offer troubleshooting strategies for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a flavone C-glycoside, a type of flavonoid found in various plants.[1][2][3] Its biological activities, including antioxidant and potential therapeutic properties, are of significant interest to researchers. Understanding its solubility is crucial for a wide range of experimental procedures, from in vitro assays to formulation development, as it dictates the choice of solvent and the achievable concentration for accurate and reproducible results.

Q2: What is the general solubility profile of this compound?

As a flavonoid C-glycoside, this compound possesses both polar (sugar moieties) and less polar (flavone backbone) characteristics. This structure leads to the following general solubility profile:

  • Low solubility in water: this compound is described as being slightly soluble in aqueous media.[1][2][4]

  • Good solubility in polar organic solvents: It exhibits enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[1][3] Based on the behavior of similar flavonoid glycosides, it is also expected to be soluble in polar protic solvents such as ethanol and methanol, particularly when mixed with water.

Q3: Are there any specific quantitative data available for this compound's solubility?

Published quantitative solubility data for this compound is limited. The most consistently reported value is for its solubility in DMSO. It is important to note that different sources may provide varying figures, which can be due to differences in experimental conditions such as temperature, purity of the compound, and equilibration time.

Data Presentation: this compound Solubility

The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents.

SolventChemical FormulaTypeReported Solubility (at ambient temperature)Citation(s)
Water H₂OPolar ProticSlightly soluble[1][2][4]
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar Aprotic1 mg/mL[1]
Ethanol C₂H₅OHPolar ProticSoluble (especially in aqueous mixtures)[1]
Methanol CH₃OHPolar ProticSoluble (especially in aqueous mixtures)[5]
Acetone C₃H₆OPolar AproticExpected to be soluble

Note: The solubility of flavonoids can be significantly influenced by factors such as temperature and pH. For this compound, which has weakly acidic properties, solubility is expected to increase in alkaline conditions.[1]

Troubleshooting Guide

This guide addresses common problems researchers may face when trying to dissolve this compound.

Issue 1: this compound is not dissolving in the chosen solvent.

  • Potential Cause: The solvent may not be appropriate for the chemical nature of this compound. As a C-glycoside, it has distinct polarity.

  • Solution:

    • Switch to a more suitable solvent: If you are using a non-polar solvent, switch to a polar aprotic solvent like DMSO, or a polar protic solvent such as ethanol or methanol.

    • Use a co-solvent system: For aqueous solutions, adding a co-solvent like ethanol or methanol can significantly improve solubility. Experiment with different ratios (e.g., 10%, 25%, 50% organic solvent in water) to find the optimal mixture.

Issue 2: Only a small amount of this compound is dissolving, even in a recommended solvent.

  • Potential Cause: The solution may be saturated, or the dissolution rate is slow.

  • Solution:

    • Increase the temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at high temperatures.

    • Agitation and Sonication: Continuous stirring or vortexing can help. For difficult-to-dissolve compounds, using an ultrasonic bath can be very effective in breaking down aggregates and accelerating dissolution.

    • Increase the volume of the solvent: If the concentration you are trying to achieve is near the solubility limit, simply using more solvent will allow for more of the compound to dissolve.

Issue 3: The this compound solution is cloudy or hazy.

  • Potential Cause: This may indicate that the this compound is not fully dissolved and is present as a fine suspension.

  • Solution:

    • Filter the solution: Use a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any undissolved particles. This is crucial for applications where a true solution is required, such as cell culture experiments or analytical injections.

    • Re-evaluate your dissolution method: The cloudiness suggests that the solubility limit might have been exceeded or the compound has precipitated out. Try the troubleshooting steps in Issues 1 and 2.

Issue 4: The this compound precipitates out of solution over time.

  • Potential Cause: The initial dissolution may have resulted in a supersaturated solution, which is unstable. Changes in temperature or solvent evaporation can also cause precipitation.

  • Solution:

    • Store solutions properly: Keep stock solutions in tightly sealed containers to prevent solvent evaporation. Store at the recommended temperature, which for many flavonoid solutions is at -20°C or -80°C to maintain stability.

    • Prepare fresh solutions: If precipitation is a persistent issue, it is best to prepare the this compound solution fresh before each experiment.

    • Consider a different solvent system: If precipitation occurs upon dilution into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility. It might be necessary to adjust the final solvent concentration in your experimental setup.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This method is a standard and reliable way to determine the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound powder to a known volume of the test solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the sealed container in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the maximum amount of this compound has dissolved.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at a high speed or filter it through a fine-pore syringe filter (e.g., 0.22 µm). This step must be performed carefully to avoid transferring any solid particles.

  • Quantification: Accurately dilute a sample of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Mandatory Visualizations

To further aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate (shake at constant temperature) A->B 24-48 hours C Separate solid from solution (centrifuge/filter) B->C D Quantify this compound concentration (e.g., HPLC) C->D E Calculate solubility D->E

Caption: Workflow for determining this compound solubility.

troubleshooting_workflow Troubleshooting this compound Solubility Issues Start This compound solubility issue Q1 Is the solvent appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the solution saturated or dissolving slowly? A1_Yes->Q2 Sol1 Switch to polar solvent (DMSO, Ethanol, Methanol) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Increase temperature Agitate/Sonicate Increase solvent volume A2_Yes->Sol2 Q3 Is the solution cloudy? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes End Solution prepared successfully Q3->End No Sol3 Filter the solution A3_Yes->Sol3 Sol3->End

Caption: A logical guide to troubleshooting solubility.

References

Technical Support Center: Optimizing Violanthin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Violanthin Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimal extraction of this compound from plant materials, primarily from Viola species.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments, offering potential causes and solutions to enhance your extraction yield and purity.

Issue Potential Cause Recommended Solution
Consistently Low this compound Yield Inappropriate Solvent Selection: this compound, a flavonoid C-glycoside, has specific polarity requirements.Solvent Screening: Test a range of polar solvents and their aqueous mixtures. Ethanol and methanol solutions (e.g., 70-80%) are often effective for extracting flavonoid glycosides.
Suboptimal Extraction Temperature: High temperatures can degrade this compound, while low temperatures may result in incomplete extraction.Temperature Optimization: Experiment with a temperature range of 40-60°C for methods like ultrasound and microwave-assisted extraction. For maceration, ambient temperature is standard, but slight warming can be tested.
Inadequate Particle Size Reduction: Large particle sizes reduce the surface area available for solvent penetration.Grinding: Ensure the plant material is finely ground to a uniform powder (e.g., 40-60 mesh).
Insufficient Extraction Time: The extraction duration may not be long enough to allow for complete diffusion of this compound into the solvent.Time Course Study: Perform extractions at various time points to determine the optimal duration for your chosen method.
Degradation of this compound During Extraction Exposure to High Temperatures: this compound is susceptible to thermal degradation.Temperature Control: For heat-involved methods like Soxhlet or MAE, carefully control the temperature and extraction time to minimize exposure. Consider using lower temperatures for longer durations.
Unfavorable pH: Extreme pH levels can lead to the degradation of flavonoids.pH Adjustment: Maintain a slightly acidic to neutral pH of the extraction solvent. Acidifying the solvent (e.g., with 0.1% formic acid) can improve the stability of some flavonoids.
Presence of Degrading Enzymes: Endogenous plant enzymes (e.g., polyphenol oxidases) can degrade this compound upon cell lysis.Enzyme Deactivation: Consider a blanching step with steam or hot solvent for fresh plant material to denature enzymes before extraction.
Exposure to Light: Photodegradation can occur, especially with prolonged extraction times.Light Protection: Conduct extractions in amber glassware or protect the extraction vessel from direct light.
High Levels of Impurities in the Extract Co-extraction of Unwanted Compounds: Solvents that are effective for this compound may also extract other compounds like chlorophyll, lipids, and other phenolics.Solvent Polarity Adjustment: Fine-tune the solvent polarity to be more selective for this compound.
Subsequent Purification: Employ a multi-step extraction using solvents of varying polarity (e.g., a pre-extraction with a non-polar solvent like hexane to remove lipids).Purification Techniques: Utilize chromatographic techniques such as column chromatography or solid-phase extraction (SPE) to purify the crude extract.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.Standardize Plant Material: Use plant material from the same source and harvest time for comparative experiments.
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can affect yield.Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and documented for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for obtaining a high yield of this compound?

There is no single "best" method, as the optimal choice depends on available equipment, sample size, and desired throughput. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times compared to traditional methods like maceration and Soxhlet extraction. This is because they enhance mass transfer and cell wall disruption.

Q2: Which solvent is most effective for this compound extraction?

This compound is a polar flavonoid glycoside. Therefore, polar solvents are most effective. Aqueous solutions of ethanol or methanol (typically 70-80%) are widely used and have shown good results for extracting flavonoids from Viola species. The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) can improve stability and extraction efficiency.

Q3: How does pH affect this compound stability during extraction?

This compound is most stable in slightly acidic to neutral conditions (pH 4-6). Alkaline conditions can cause rapid degradation and color change. It is advisable to control the pH of your extraction solvent to prevent loss of your target compound.

Q4: Can I use fresh plant material for this compound extraction?

Yes, but fresh material contains a high water content, which will dilute the extraction solvent, and active enzymes that can degrade this compound. If using fresh material, it is often recommended to blanch it first to deactivate enzymes. Dried and powdered plant material is generally preferred for consistency and higher extraction efficiency.

Q5: How can I confirm the presence and quantity of this compound in my extract?

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or HPLC-Mass Spectrometry (HPLC-MS) are the most common and reliable methods for the identification and quantification of this compound. You will need a pure analytical standard of this compound for comparison of retention time and UV-Vis spectra, and for creating a calibration curve for quantification.

Data Presentation: Comparative Extraction Yields

The following tables summarize typical total flavonoid yields from Viola species using different extraction methods. While specific this compound yields are not always reported, it is a major flavonoid component in many of these species.

Table 1: Comparison of Total Flavonoid Yield from Viola tricolor using Different Extraction Methods

Extraction MethodSolventTemperature (°C)TimeTotal Flavonoid Yield (mg/g dry weight)
Maceration70% Ethanol2524 h25.4 ± 1.2
Ultrasound-Assisted Extraction (UAE)70% Ethanol5030 min38.7 ± 1.8
Microwave-Assisted Extraction (MAE)70% Ethanol6010 min42.1 ± 2.0
Soxhlet Extraction95% Ethanol806 h35.2 ± 1.5

Table 2: Influence of Solvent Concentration on UAE of Flavonoids from Viola yedoensis

Ethanol Concentration (%)Temperature (°C)Time (min)Total Flavonoid Yield (mg/g dry weight)
50503032.5 ± 1.4
60503036.8 ± 1.6
70503040.2 ± 1.9
80503038.1 ± 1.7
90503033.7 ± 1.5

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the UAE of this compound from dried plant material.

  • Sample Preparation:

    • Dry the plant material (e.g., aerial parts of Viola tricolor) at 40-50°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it in a 50 mL Erlenmeyer flask.

    • Add 20 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Set the sonication parameters: frequency 40 kHz, power 100 W, temperature 50°C.

    • Sonicate for 30 minutes.

  • Sample Recovery:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrate and washings.

    • Concentrate the extract using a rotary evaporator at 45°C.

    • Dry the extract completely and store it at -20°C until analysis.

Protocol 2: HPLC-DAD Quantification of this compound

This protocol provides a method for the quantitative analysis of this compound in a plant extract.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard (1 mg/mL) in HPLC-grade methanol.

    • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by serial dilution with methanol.

  • Sample Preparation:

    • Dissolve the dried plant extract in HPLC-grade methanol to a known concentration (e.g., 10 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and DAD detector.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-30% B

      • 25-30 min: 30-50% B

      • 30-35 min: 50-10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 340 nm.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the this compound standard.

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Quantify the amount of this compound in the sample extract using the regression equation from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification PlantMaterial Plant Material (Viola sp.) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Maceration Maceration Grinding->Maceration UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Soxhlet Soxhlet Extraction Grinding->Soxhlet Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Soxhlet->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration HPLC HPLC-DAD Analysis Concentration->HPLC Quantification Quantification HPLC->Quantification

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low this compound Yield Solvent Inappropriate Solvent LowYield->Solvent Temp Suboptimal Temperature LowYield->Temp Time Insufficient Time LowYield->Time ParticleSize Incorrect Particle Size LowYield->ParticleSize SolventScreen Solvent Screening (e.g., 70% Ethanol) Solvent->SolventScreen TempOpt Temperature Optimization (40-60°C) Temp->TempOpt TimeStudy Time Course Study Time->TimeStudy Grind Fine Grinding (40-60 mesh) ParticleSize->Grind

identifying and removing interferences in violanthin analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for violanthin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing interferences during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

Interferences in this compound analysis can be broadly categorized as follows:

  • Matrix Effects: These are caused by co-eluting compounds from the sample matrix (e.g., plasma, plant tissue) that can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification. Common culprits in biological samples include phospholipids and salts.[1][2]

  • Contamination: Extraneous peaks can be introduced from various sources, including impure solvents, contaminated glassware, plasticizers leaching from sample vials or tubing, and carryover from previous injections.[3][4][5][6]

  • Co-eluting Compounds: Other compounds in the sample with similar chemical properties to this compound may not be fully separated by the liquid chromatography (LC) system, leading to overlapping peaks and inaccurate quantification.[7]

  • Sample Degradation: this compound may degrade during sample collection, storage, or processing, leading to a decrease in the measured concentration and the appearance of degradation products. Storage conditions, such as temperature and light exposure, are critical factors.[8][9][10]

  • Reagent-Induced Interferences: Reagents used during sample preparation, such as acids, bases, or buffers, can sometimes introduce interfering substances.[6]

Q2: How can I identify the type of interference affecting my this compound analysis?

A systematic approach is crucial for identifying the source of interference. Here are some key techniques:

  • Blank Injections: Injecting a blank solvent can help identify contamination from the HPLC system or mobile phase. If unexpected peaks appear in the blank run, the source is likely not the sample itself.[3][4]

  • Post-Extraction Spike: This method is used to quantify matrix effects. It involves comparing the signal of this compound spiked into a blank matrix extract with the signal of this compound in a neat solvent. A significant difference indicates the presence of ion suppression or enhancement.[11] The matrix effect can be calculated as: (Peak area in matrix / Peak area in neat solvent) * 100%. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[11]

  • Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the LC eluent after the column and before the MS detector. A blank matrix extract is then injected. Dips or rises in the baseline signal of this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.[1][11]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Question: I am observing unexpected peaks in my chromatogram that do not correspond to this compound or my internal standard. How can I identify the source and eliminate them?

Answer: Unexpected or "ghost" peaks are a common problem. The following troubleshooting workflow can help you systematically identify and resolve the issue.

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peak Observed blank_injection Inject Blank Solvent (Mobile Phase) start->blank_injection peak_present_in_blank Peak Present? blank_injection->peak_present_in_blank system_contamination Source: System/Mobile Phase Contamination peak_present_in_blank->system_contamination Yes sample_contamination Source: Sample/Sample Prep Contamination peak_present_in_blank->sample_contamination No troubleshoot_system Troubleshoot System: - Check solvent purity - Prepare fresh mobile phase - Clean injector and tubing system_contamination->troubleshoot_system troubleshoot_sample_prep Troubleshoot Sample Prep: - Check solvent purity - Use clean glassware/vials - Evaluate sample matrix sample_contamination->troubleshoot_sample_prep end Problem Resolved troubleshoot_system->end troubleshoot_sample_prep->end

Caption: A logical workflow for troubleshooting unexpected peaks.

Issue 2: Poor Recovery or High Signal Variability

Question: I am experiencing low recovery of this compound or inconsistent results across replicate injections. What could be the cause and how can I improve it?

Answer: Low recovery and high variability are often linked to matrix effects, specifically ion suppression. The choice of sample preparation method is critical in mitigating these effects.

Comparison of Sample Preparation Techniques for this compound Analysis

Technique Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) Proteins are precipitated from a biological fluid using an organic solvent (e.g., acetonitrile) or an acid.Simple, fast, and inexpensive.Non-selective, may leave many interfering substances like phospholipids in the supernatant, leading to significant ion suppression.[1]Rapid screening of a large number of samples where high sensitivity is not the primary concern.
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent) based on its solubility.[12]Can provide a cleaner extract than PPT by removing highly polar interferences.Can be labor-intensive, may form emulsions, and has lower analyte recovery compared to other methods.[13]Samples where the interfering compounds have significantly different polarity from this compound.
Solid-Phase Extraction (SPE) This compound is selectively adsorbed onto a solid sorbent, while interferences are washed away. This compound is then eluted with a different solvent.[14]Highly selective, provides a very clean extract with high recovery and reproducibility, and can concentrate the analyte.[15]More complex and time-consuming method development, higher cost per sample.Applications requiring high sensitivity and accuracy, especially with complex matrices.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Extracts

This protocol is a general guideline for the purification of this compound from a plant extract using a C18 SPE cartridge.

  • Sample Pre-treatment:

    • Homogenize 50 mg of the plant sample in a suitable solvent (e.g., 0.5 mL of 60:40 methanol:water with 0.05% TFA).[16]

    • Vortex and sonicate the mixture.[16]

    • Centrifuge the sample and collect the supernatant.[16]

    • Dilute the extract with water to a final volume of 2 mL.[16]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of water.[16]

  • Sample Loading:

    • Load the diluted sample extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).[16]

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar interferences. The specific solvent and volume should be optimized, but a common starting point is a low percentage of methanol in water.

  • Elution:

    • Elute this compound from the cartridge with 3 mL of methanol.[16]

    • Evaporate the eluate to dryness under a stream of nitrogen.[16]

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.[16]

SPE Workflow Diagram

G start Sample Pre-treatment condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash to Remove Interferences load->wash elute Elute this compound wash->elute reconstitute Evaporate and Reconstitute elute->reconstitute end Analysis reconstitute->end

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Biological Fluids

This protocol provides a general method for extracting this compound from a biological fluid like plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Add a buffer to adjust the pH. For acidic compounds, adjust the pH to be 2 units below the pKa to ensure the analyte is in its neutral form.[17]

  • Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). A solvent-to-sample ratio of 7:1 is a good starting point.[17]

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume of the mobile phase for analysis.

G start Sample + Internal Standard + Buffer add_solvent Add Immiscible Organic Solvent start->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis reconstitute->end

References

Technical Support Center: Violanthin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for violanthin purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction and purification of this compound, particularly when scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and other flavone C-glycosides?

A1: The most prevalent methods for purifying this compound and related flavone C-glycosides involve a combination of extraction followed by chromatographic techniques. Macroporous resin chromatography is a popular and scalable initial purification step to enrich the flavonoid fraction from the crude extract.[1] For higher purity, subsequent steps often include preparative High-Performance Liquid Chromatography (HPLC), Medium-Pressure Liquid Chromatography (MPLC), or High-Speed Countercurrent Chromatography (HSCCC).[2]

Q2: I am observing low yields of this compound after purification. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Incomplete Extraction: The initial extraction from the plant material may be inefficient. Optimization of extraction parameters such as solvent composition, temperature, and time is crucial.

  • Degradation: this compound, like other flavonoids, can be sensitive to pH, temperature, and light.[3] Exposure to harsh conditions during purification can lead to degradation. It is advisable to work at moderate temperatures and protect the samples from light. The stability of similar compounds is often optimal in a slightly acidic pH range (pH 3-5).[3]

  • Irreversible Adsorption: The chosen chromatographic resin might be binding the this compound too strongly, leading to poor recovery during elution. Screening different resins and optimizing the elution solvent system is recommended.

  • Suboptimal Chromatography Conditions: The elution profile might not be optimized, causing the this compound to elute in very broad peaks or not at all. Adjusting the gradient, flow rate, and mobile phase composition can improve recovery.

Q3: My purified this compound shows low purity with co-eluting impurities. How can I improve the separation?

A3: Co-elution of structurally similar flavonoids is a common challenge. Here are some strategies to improve purity:

  • Optimize Chromatography Selectivity:

    • Mobile Phase Modification: Adjusting the pH of the mobile phase can alter the ionization state of this compound and impurities, potentially improving separation. Trying different organic modifiers (e.g., methanol instead of acetonitrile) can also change the selectivity.

    • Different Stationary Phase: If using reversed-phase chromatography (like C18), consider trying a different type of column, such as one with a phenyl-hexyl or embedded polar group phase, which can offer different selectivity for flavonoids.

  • Multi-dimensional Chromatography: Employing a second chromatographic step with a different separation mechanism (e.g., ion-exchange or size-exclusion chromatography after an initial reversed-phase separation) can be very effective in removing persistent impurities.[4]

  • Gradient Optimization: A shallower gradient during the elution of the target compound in preparative HPLC can enhance the resolution between closely eluting peaks.

Q4: What are the key challenges when scaling up this compound purification from lab to pilot or industrial scale?

A4: Scaling up chromatography presents several challenges:

  • Maintaining Resolution: Achieving the same level of purity at a larger scale can be difficult. Linear scaling of flow rates and maintaining the resin bed height are important considerations.[5] However, some flexibility in bed height is possible if the residence time is kept constant.

  • Column Packing: Packing large-diameter chromatography columns uniformly is critical for good performance and can be challenging.

  • Cost of Stationary Phase: Preparative chromatography resins can be expensive, making the process economics a significant factor at a larger scale.

  • Solvent Consumption: The volume of solvents required increases significantly with scale, leading to higher costs and waste disposal concerns. Implementing solvent recycling systems can mitigate this.

  • Process Time: Longer run times on larger columns can increase the risk of product degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete initial extraction.Optimize extraction parameters (solvent, temperature, time). Consider using ultrasound or microwave-assisted extraction.
This compound degradation during processing.Protect samples from light and high temperatures. Maintain a slightly acidic pH if possible.
Poor recovery from the chromatography column.Test different macroporous resins for optimal adsorption/desorption. Optimize the elution solvent strength and volume.
Low Purity of Final Product Co-elution with other flavonoids.Modify the HPLC mobile phase (pH, organic solvent). Try a column with a different selectivity. Use a shallower elution gradient.
Overloading of the chromatography column.Determine the maximum sample load for your column to maintain resolution.
Presence of non-flavonoid impurities (e.g., pigments, sugars).Incorporate a pre-purification step with macroporous resin to remove highly polar or non-polar impurities.
High Backpressure in HPLC Column Particulate matter in the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column.
Column frit blockage.Back-flush the column with a solvent that dissolves potential precipitates. If the problem persists, the frit may need replacement.
Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase. Reduce the injection volume or sample concentration.
Inconsistent Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Quantitative Data Summary

The following tables summarize typical quantitative data for flavonoid purification. Note that specific values for this compound may vary depending on the plant source and the specific protocol used.

Table 1: Purity Enhancement of Total Flavonoids Using Macroporous Resin

Purification Stage Purity of Total Flavonoids (%) Fold Increase in Purity Reference
Crude Extract12.14-[6]
After AB-8 Macroporous Resin57.824.76[6]

Table 2: Yield and Purity of Flavone C-Glycosides from Preparative Chromatography

Compound Yield (mg from crude extract) Purity (%) Purification Method Reference
Orientin1.297.28MPLC, HSCCC, Prep-HPLC[2]
Isovitexin3.392.23MPLC, HSCCC, Prep-HPLC[2]
Vitexin1.898.40MPLC, HSCCC, Prep-HPLC[2]

Table 3: Analytical Quantification of this compound and Related Compounds

Compound Concentration in Plant Material (µg/g) Plant Source Analytical Method Reference
Rutin (co-occurs with this compound)420 ± 1.17Viola tricolorHPLC[1][2]

Experimental Protocols

Protocol 1: General Extraction and Macroporous Resin Purification of Flavonoids

This protocol is a general guideline and should be optimized for the specific plant material.

  • Extraction:

    • Mix the dried and powdered plant material with 70-80% ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Extract using ultrasonication or reflux for 1-2 hours at 60-80°C.

    • Filter the mixture and collect the supernatant. Repeat the extraction on the residue 1-2 more times.

    • Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.

  • Macroporous Resin Chromatography:

    • Pre-treat the macroporous resin (e.g., AB-8, D101) by washing sequentially with ethanol and then water until the effluent is clear.

    • Dissolve the crude extract in water and adjust the pH to 4-5.

    • Load the sample solution onto the equilibrated resin column at a flow rate of 2-3 bed volumes per hour (BV/h).

    • Wash the column with deionized water (5-10 BV) to remove sugars, salts, and other highly polar impurities.

    • Elute the adsorbed flavonoids with a stepwise or gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions.

    • Analyze the fractions by HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and concentrate under reduced pressure.

Protocol 2: Preparative HPLC for High-Purity this compound

  • Sample Preparation:

    • Dissolve the enriched flavonoid fraction from the macroporous resin step in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: C18 preparative column (e.g., 20 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A linear gradient tailored to the separation of this compound from its specific impurities. This needs to be developed at an analytical scale first.

    • Flow Rate: Determined based on the column diameter to maintain the optimal linear velocity.

    • Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., around 270 nm and 330 nm).

    • Injection Volume: Determined by loading studies to maximize throughput without compromising resolution.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the high-purity fractions and remove the solvent by evaporation.

Visualizations

Violanthin_Purification_Workflow Start Plant Material (e.g., Viola sp.) Extraction Extraction (e.g., 70% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction This compound-Enriched Fraction Macroporous_Resin->Enriched_Fraction Elution Waste Waste (Sugars, Pigments) Macroporous_Resin->Waste Wash Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_this compound High-Purity this compound Prep_HPLC->Pure_this compound Fraction Collection Impurities Other Flavonoids Prep_HPLC->Impurities Fraction Collection

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Purity Start Low Purity Detected in this compound Fraction Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Load Reduce sample load Check_Overload->Reduce_Load Yes Optimize_Gradient Is the gradient too steep? Check_Overload->Optimize_Gradient No Reduce_Load->Optimize_Gradient Shallow_Gradient Use a shallower gradient Optimize_Gradient->Shallow_Gradient Yes Change_Selectivity Optimize Selectivity Optimize_Gradient->Change_Selectivity No Shallow_Gradient->Change_Selectivity Change_Mobile_Phase Adjust mobile phase pH or change organic solvent Change_Selectivity->Change_Mobile_Phase Change_Column Try a different column chemistry Change_Selectivity->Change_Column

Caption: Troubleshooting logic for low purity in this compound fractions.

References

Technical Support Center: Violanthin Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method refinement for violanthin quantification in complex matrices. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound in complex matrices?

A1: The primary methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and High-Performance Thin-Layer Chromatography (HPTLC). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method, particularly for complex biological matrices like plasma.[1][2] HPLC with Ultraviolet (UV) detection is also widely used for the analysis of flavonoids like this compound.[3] HPTLC offers a high-throughput and cost-effective alternative for quantification.[4][5]

Q2: How do I choose the right analytical method for my samples?

A2: The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • UPLC-MS/MS is ideal for bioanalytical studies (e.g., plasma, tissue) where this compound concentrations are low and the matrix is complex, as it offers high selectivity and sensitivity.[1][2]

  • HPLC-UV is suitable for routine quality control of plant extracts and herbal formulations where this compound concentrations are higher and the matrix is less complex.[3]

  • HPTLC is advantageous for screening a large number of samples simultaneously and can be a cost-effective method for quantifying this compound in plant materials.[4][5]

Q3: What are the critical parameters for method validation when quantifying this compound?

A3: Method validation ensures the reliability of your results. Key parameters to assess, in line with ICH guidelines, include:

  • Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of this compound.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q4: What are the best practices for this compound extraction from plant matrices?

A4: The choice of extraction method and solvent is crucial for achieving high recovery of this compound.

  • Solvent Extraction: Ethanol or methanol are commonly used solvents for extracting flavonoids from plant materials. The addition of a small amount of acid (e.g., formic acid) can improve the stability of the extract.

  • Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques can enhance extraction efficiency, reduce solvent consumption, and shorten extraction times compared to conventional methods.

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up to remove interfering substances from the extract before chromatographic analysis.

Q5: How can I improve the stability of this compound during analysis?

A5: this compound, like other flavonoids, can be susceptible to degradation. To enhance stability:

  • pH Control: Flavonoids are generally more stable in acidic conditions.[6][7] Using an acidified mobile phase (e.g., with 0.1% formic acid) can improve peak shape and stability during HPLC analysis.[1][2]

  • Temperature Control: Store samples and standards at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation.[1][2] Avoid prolonged exposure to high temperatures during sample preparation and analysis.[8]

  • Light Protection: Store samples and standards in amber vials or protect them from direct light to prevent photodegradation.

  • Oxygen Exclusion: Minimize exposure to air by, for example, using tightly sealed vials and degassing the mobile phase.[8]

Troubleshooting Guides

HPLC and UPLC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH.1. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. 2. Dilute the sample or reduce the injection volume. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent. If the problem persists, replace the column.
Low Sensitivity / Poor Signal 1. Degradation of this compound in the sample or standard. 2. Suboptimal detector wavelength (for HPLC-UV). 3. Ion suppression in the MS source (for LC-MS).1. Prepare fresh standards and samples. Ensure proper storage conditions (low temperature, protection from light). 2. Determine the optimal wavelength for this compound detection by scanning its UV spectrum (typically around 270 nm and 330 nm). 3. Improve sample clean-up, adjust chromatographic conditions to separate this compound from co-eluting matrix components, or use a stable isotope-labeled internal standard.
High Backpressure 1. Blocked column frit. 2. Particulate matter in the sample. 3. Precipitation of buffer in the system.1. Back-flush the column. If this fails, replace the frit or the column. 2. Filter all samples through a 0.22 µm or 0.45 µm filter before injection. 3. Ensure the mobile phase components are fully miscible and flush the system with water before switching to organic solvents.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system.1. Optimize the injector wash procedure, using a strong solvent. 2. Use high-purity solvents and prepare fresh mobile phase. Flush the entire HPLC system.
HPTLC Analysis
Problem Potential Cause Recommended Solution
Distorted or Tailing Spots 1. Sample overload. 2. Inappropriate mobile phase. 3. Uneven stationary phase.1. Apply a smaller volume of the sample. 2. Optimize the mobile phase composition for better separation. 3. Use high-quality HPTLC plates and handle them carefully.
Inconsistent Rf Values 1. Chamber not properly saturated. 2. Inconsistent mobile phase composition. 3. Temperature fluctuations.1. Ensure the developing chamber is fully saturated with the mobile phase vapor before placing the plate. 2. Prepare fresh mobile phase for each run. 3. Perform the analysis in a temperature-controlled environment.
Poor Resolution 1. Suboptimal mobile phase. 2. Incorrect development distance.1. Test different solvent systems to improve the separation of this compound from other components. 2. Optimize the solvent migration distance on the plate.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterUPLC-MS/MSHPLC-UVHPTLC
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV-Vis absorbance.Separation by thin-layer chromatography, detection by densitometry.
Selectivity Very HighModerate to HighModerate
Sensitivity Very High (ng/mL range)High (µg/mL range)Moderate (ng/band range)
Throughput ModerateModerateHigh
Matrix Effect High susceptibility (ion suppression/enhancement)Low susceptibilityModerate susceptibility
Typical Application Pharmacokinetic studies, trace analysis in biological matrices.[1][2]Quality control of herbal extracts and finished products.[3]Rapid screening, quality control of raw materials.[4][5]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for this compound Quantification in Mouse Plasma

This protocol is adapted from a published study.[1][2]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., aconitine).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Collect the supernatant and inject it into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: UPLC HSS T3 column (or equivalent C18 column).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient to separate this compound from matrix components (e.g., starting with a low percentage of B, increasing to a high percentage, and then re-equilibrating).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: m/z 579.6 → 457.2.

    • MRM Transition for Internal Standard (Aconitine): m/z 646.6 → 586.5.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) for maximum signal intensity.

Protocol 2: General HPLC-UV Method for this compound Quantification in Plant Extracts
  • Sample Preparation:

    • Accurately weigh the powdered plant material.

    • Extract with a suitable solvent (e.g., 80% methanol) using ultrasonication for 30-60 minutes.

    • Centrifuge the extract and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Elution Mode: Isocratic or gradient elution depending on the complexity of the extract. For a starting point, an isocratic mixture of A and B can be tested.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at the UV absorbance maxima of this compound (e.g., ~270 nm or ~330 nm).

Protocol 3: General HPTLC Method for this compound Quantification in Plant Extracts
  • Sample and Standard Preparation:

    • Prepare an extract as described in the HPLC-UV protocol.

    • Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Application: Apply samples and standards as bands using an automated applicator.

    • Mobile Phase: A mixture of non-polar and polar solvents. A good starting point could be a mixture of Toluene:Ethyl Acetate:Formic Acid in appropriate ratios (e.g., 5:4:1, v/v/v).[9]

    • Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.

    • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis:

    • Scan the plate using a densitometer at the wavelength of maximum absorbance for this compound (e.g., 270 nm or 330 nm).

    • Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve generated from the standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Complex Matrix (e.g., Plant Material, Plasma) extraction Extraction / Protein Precipitation start->extraction cleanup Filtration / SPE extraction->cleanup hplc HPLC / UPLC Separation cleanup->hplc hptlc HPTLC Separation cleanup->hptlc detection Detection (UV, MS, Densitometry) hplc->detection hptlc->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification validation Method Validation quantification->validation Antioxidant_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Keap1->Nrf2 Sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Induces expression of AntioxidantEnzymes->ROS Neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->ProInflammatoryGenes Activates transcription of Inflammation Inflammation ProInflammatoryGenes->Inflammation

References

Technical Support Center: Overcoming Low Bioavailability of Violanthin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with violanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at overcoming the low bioavailability of this promising flavonoid C-glycoside.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the reported oral bioavailability of this compound and what are the primary reasons for its low bioavailability?

A1: The oral bioavailability of this compound in mice has been reported to be approximately 24.3%[1][2]. The low bioavailability is primarily attributed to several factors:

  • Poor aqueous solubility: Like many flavonoids, this compound has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Limited membrane permeability: The chemical structure of this compound may hinder its passive diffusion across the intestinal epithelium[3].

  • First-pass metabolism: this compound may be subject to metabolism in the intestines and liver before it reaches systemic circulation, reducing the amount of unchanged drug available[4][5].

  • Efflux by transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, thereby limiting its net absorption[6].

Troubleshooting Experimental Assays

Q2: I am having trouble with the UPLC-MS/MS quantification of this compound in plasma samples. What are the key parameters for a reliable method?

A2: A sensitive and selective UPLC-MS/MS method is crucial for accurate pharmacokinetic studies of this compound. Based on published methods, here are the key parameters to consider for troubleshooting:

  • Sample Preparation: Protein precipitation is a common and effective method. Using acetonitrile for precipitation has been shown to be successful[2].

  • Internal Standard (IS): Aconitine has been used as an internal standard for this compound quantification[2]. The choice of IS is critical for accuracy.

  • Chromatography: A UPLC HSS T3 column with a mobile phase consisting of acetonitrile and 0.1% formic acid in water is a suitable setup[2].

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is effective for detecting this compound. The multiple reaction monitoring (MRM) mode should be used for quantification, with specific precursor and product ion transitions. For this compound, the transition m/z 579.6 → 457.2 has been reported[2].

A detailed experimental protocol for UPLC-MS/MS quantification is provided in the "Experimental Protocols" section below.

Q3: My in vitro Caco-2 cell permeability assay for this compound shows low permeability. How can I interpret these results and what are the next steps?

A3: Low permeability in a Caco-2 assay is a common finding for many flavonoids and is indicative of potential absorption challenges in vivo. Here’s how to approach this:

  • Interpretation: A low apparent permeability coefficient (Papp) suggests that passive diffusion is limited. This could be due to the molecule's physicochemical properties or because it is a substrate for efflux transporters expressed on Caco-2 cells, such as P-gp[6].

  • Next Steps:

    • Bidirectional Transport Study: Perform the permeability assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux[3].

    • Use of Inhibitors: Co-incubate this compound with known efflux pump inhibitors, such as verapamil for P-gp. A significant increase in the A-B permeability in the presence of the inhibitor confirms that this compound is a substrate for that transporter.

    • Formulation Strategies: If passive permeability is inherently low, this provides a strong rationale for exploring bioavailability enhancement strategies such as nanoformulations or the use of permeation enhancers.

A detailed protocol for a Caco-2 permeability assay is provided in the "Experimental Protocols" section.

Strategies for Bioavailability Enhancement

Q4: What are the most promising strategies to improve the in vivo bioavailability of this compound?

A4: Several strategies can be employed to overcome the low oral bioavailability of this compound. These can be broadly categorized as:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs), can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption[7][8][9].

  • Prodrugs: Modifying the chemical structure of this compound to create a more lipophilic or actively transported prodrug can improve its permeability. The prodrug is then converted back to the active this compound in vivo[10].

  • Co-administration with Bioenhancers: Certain natural compounds, known as bioenhancers, can improve the absorption of other drugs. Piperine, an alkaloid from black pepper, is a well-known bioenhancer that can inhibit drug-metabolizing enzymes and P-gp, thereby increasing the bioavailability of co-administered drugs[5][6][11].

Q5: I want to develop a nanoformulation of this compound. Where should I start?

A5: Developing a nanoformulation requires a systematic approach. Here are the initial steps:

  • Choice of Nanocarrier: Decide between polymeric nanoparticles (e.g., PLGA) or lipid-based nanoparticles (e.g., SLNs). PLGA nanoparticles are biodegradable and have been widely studied for drug delivery. SLNs are made from physiological lipids and may offer advantages in terms of biocompatibility and enhancing lymphatic transport.

  • Preparation Method: Common methods include emulsion-solvent evaporation for PLGA nanoparticles and high-shear homogenization followed by ultrasonication for SLNs.

  • Characterization: After preparation, it is essential to characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

  • In Vitro Release Studies: Perform drug release studies under simulated gastrointestinal conditions to understand how the nanoformulation will behave in vivo.

  • In Vivo Pharmacokinetic Studies: The ultimate test is to compare the pharmacokinetic profile of the this compound nanoformulation to that of free this compound in an animal model.

Detailed protocols for the preparation and characterization of PLGA and solid lipid nanoparticles are provided in the "Experimental Protocols" section.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and strategies for bioavailability enhancement.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

ParameterValueReference
Dose30 mg/kg[1][2]
Bioavailability (F%)24.3%[1][2]
Tmax (h)~1.0[1]
Cmax (ng/mL)Not specified
t1/2 (h)1.7 ± 0.3[1]

Table 2: Comparison of Bioavailability Enhancement Strategies for a Model Flavonoid (Linarin) with Piperine

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Linarin alone28.6 ± 7.20.0510.2 ± 2.5100[6]
Linarin + Piperine98.9 ± 21.50.249.1 ± 11.3481[6]

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of this compound in Mouse Plasma

This protocol is adapted from a published method for the quantification of this compound[2].

1. Sample Preparation: a. Thaw plasma samples to room temperature. b. To 10 µL of plasma, add 90 µL of internal standard (Aconitine, 50 ng/mL in acetonitrile). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,900 x g for 10 minutes. e. Transfer the supernatant to a UPLC vial and inject 2 µL into the UPLC-MS/MS system.

2. UPLC Conditions:

  • Column: UPLC HSS T3 column (e.g., 50 mm × 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Use a suitable gradient to achieve good separation.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.

3. MS/MS Conditions:

  • Ion Source: Electrospray ionization (ESI) in positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • This compound: m/z 579.6 → 457.2
  • Aconitine (IS): m/z 646.6 → 586.5
  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This is a general protocol for preparing drug-loaded PLGA nanoparticles by the emulsion-solvent evaporation method, which can be adapted for this compound.

1. Materials:

  • PLGA (Poly(lactic-co-glycolic acid)).
  • This compound.
  • Dichloromethane (DCM) or Ethyl Acetate (EA) as the organic solvent.
  • Polyvinyl alcohol (PVA) as a surfactant.
  • Deionized water.

2. Procedure: a. Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., 100 mg PLGA and 10 mg this compound in 5 mL DCM). b. Aqueous Phase Preparation: Prepare a PVA solution in deionized water (e.g., 1% w/v). c. Emulsification: Add the organic phase to the aqueous phase while sonicating on an ice bath to form an oil-in-water (o/w) emulsion. d. Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles. e. Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove excess PVA and unencapsulated this compound. f. Lyophilization: Resuspend the nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

3. Characterization:

  • Particle Size, PDI, and Zeta Potential: Use dynamic light scattering (DLS).
  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantify the amount of this compound in the nanoparticles and in the supernatant after centrifugation using the UPLC-MS/MS method described above.
  • EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100
  • DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: Caco-2 Cell Permeability Assay

This is a standard protocol for assessing the intestinal permeability of a compound.

1. Cell Culture: a. Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer. b. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a certain threshold (e.g., >300 Ω·cm²).

2. Transport Experiment: a. Apical to Basolateral (A-B) Transport: i. Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). ii. Add the transport buffer containing this compound to the apical (upper) chamber. iii. Add fresh transport buffer to the basolateral (lower) chamber. iv. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer. b. Basolateral to Apical (B-A) Transport: i. Follow the same procedure but add this compound to the basolateral chamber and sample from the apical chamber. c. Quantification: Analyze the concentration of this compound in the collected samples using UPLC-MS/MS.

3. Calculation of Apparent Permeability Coefficient (Papp):

  • Papp (cm/s) = (dQ/dt) / (A * C₀)
  • dQ/dt: The rate of drug appearance in the receiver chamber.
  • A: The surface area of the Transwell membrane.
  • C₀: The initial concentration of the drug in the donor chamber.

Visualizations

Signaling Pathways

This compound, as a flavonoid, is likely to modulate several key signaling pathways involved in cellular processes. The following diagrams illustrate some of the potential pathways that could be affected by this compound, based on the known activities of similar flavonoids.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription This compound This compound This compound->Destruction_Complex promotes

Caption: Potential modulation of the Wnt/β-catenin pathway by this compound.

Experimental Workflows

Nanoformulation_Workflow Start Start Preparation Nanoparticle Preparation Characterization Physicochemical Characterization Preparation->Characterization In_Vitro In Vitro Release Study Characterization->In_Vitro In_Vivo In Vivo Pharmacokinetic Study In_Vitro->In_Vivo End End In_Vivo->End

Caption: Workflow for developing and evaluating a this compound nanoformulation.

Bioavailability_Strategy Problem Low Bioavailability of this compound Cause2 Low Permeability Problem->Cause2 Cause3 Metabolism/Efflux Problem->Cause3 Cause1 Poor Solubility Solution1 Nanoformulations (e.g., SLNs, PLGA NPs) Cause1->Solution1 Solution2 Prodrug Approach Cause2->Solution2 Solution3 Co-administration with Bioenhancers (e.g., Piperine) Cause3->Solution3 Outcome Improved Bioavailability Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Logical relationship of challenges and strategies for this compound.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Violanthin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of violanthin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant ion suppression for my this compound analyte. What are the common causes and how can I identify the source of the suppression?

A1: Ion suppression is a common matrix effect in LC-MS analysis where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound, leading to a decreased signal intensity. For this compound, which is a flavonoid glycoside, common interfering substances in biological matrices like plasma include phospholipids, salts, and other endogenous metabolites. In plant extracts, pigments like chlorophyll, lipids, and other phenolics can be major contributors.

To identify the source of ion suppression, a post-column infusion experiment is the most definitive method. This technique helps to pinpoint the regions in your chromatogram where ion suppression occurs.

Q2: What are the recommended sample preparation techniques to reduce matrix effects for this compound analysis in different matrices?

A2: The choice of sample preparation is critical for minimizing matrix effects. The optimal method depends on the complexity of the matrix and the required sensitivity. Here are three common techniques:

  • Protein Precipitation (PPT): This is a simple and fast method for biological fluids like plasma. It involves adding a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate proteins. While quick, it is the least selective method and may not remove other interfering substances like phospholipids, potentially leading to significant matrix effects.[1][2]

  • Liquid-Liquid Extraction (LLE): LLE separates this compound from the matrix based on its solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). It offers cleaner extracts than PPT but can be more time-consuming and may have lower recovery for more polar analytes.[1][3]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples from both biological and botanical matrices. It uses a solid sorbent (e.g., C18) to retain this compound while interfering compounds are washed away. SPE provides the cleanest extracts and can significantly reduce matrix effects, though it requires method development to optimize the sorbent, wash, and elution solvents.[1][2][4]

Q3: My results for this compound analysis show high variability and poor reproducibility between injections. What could be the cause and how can I improve it?

A3: High variability and poor reproducibility are often symptoms of inconsistent matrix effects. This can be due to slight differences in the composition of the matrix between samples, leading to varying degrees of ion suppression or enhancement.

Solutions:

  • Improve Sample Cleanup: Implementing a more rigorous sample preparation method, such as SPE, can minimize the variability in matrix components between samples.[1][4]

  • Use an Appropriate Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting for matrix effects.[5][6] A SIL internal standard is chemically identical to this compound but has a different mass, so it experiences the same matrix effects and extraction variability, allowing for accurate correction. If a SIL standard is not available, a structural analog that elutes close to this compound can be used, though it may not compensate as effectively.

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix that is representative of your samples can help to compensate for consistent matrix effects across your sample set.

Q4: How do I quantitatively assess the extent of matrix effects in my this compound analysis?

A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method .[7] This involves comparing the peak area of this compound in a solution of extracted blank matrix that has been spiked with the analyte to the peak area of this compound in a neat solvent at the same concentration.

The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in spiked post-extraction sample / Peak area in neat solution) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Quantitative Data on Matrix Effect Mitigation

The following table summarizes the effectiveness of different sample preparation methods on the recovery and matrix effect for this compound and other flavonoids.

AnalyteMatrixSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
This compound Mouse PlasmaProtein Precipitation (Acetonitrile)Not Reported87 - 96[8]
FlavonoidsPlant MaterialSolid-Phase Extraction (C18)HighMinimal (not quantified)[4]
PeptidesHuman PlasmaProtein Precipitation (Acetonitrile)>50Higher[9]
PeptidesHuman PlasmaSolid-Phase Extraction (Mixed-mode)>20Lower[9]

Experimental Protocols

Protein Precipitation for this compound in Plasma

This protocol is adapted from a method for the UPLC-MS/MS analysis of this compound in mouse plasma.[8]

  • Materials:

    • Plasma sample containing this compound

    • Acetonitrile (ACN), HPLC grade, chilled

    • Internal standard (IS) solution (e.g., Aconitine as used in the reference, or a SIL-IS for this compound)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of chilled acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS analysis.

Solid-Phase Extraction (SPE) for Flavonoids from Plant Extracts

This is a general protocol for the cleanup of flavonoid-containing plant extracts.

  • Materials:

    • Crude plant extract containing this compound

    • C18 SPE cartridge

    • Methanol, HPLC grade

    • Deionized water

    • Wash solvent (e.g., 5% methanol in water)

    • Elution solvent (e.g., methanol or acetonitrile)

    • SPE vacuum manifold

    • Collection tubes

  • Procedure:

    • Condition the SPE cartridge: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of deionized water. Do not let the cartridge run dry.

    • Load the sample: Dissolve the dried plant extract in a small volume of the initial mobile phase or a suitable solvent and load it onto the conditioned SPE cartridge.

    • Wash the cartridge: Pass 3 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove polar interferences.

    • Elute the flavonoids: Place a clean collection tube under the cartridge and elute the flavonoids with 3 mL of the elution solvent (e.g., methanol).

    • Dry and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Parameters for this compound Analysis

These parameters are based on a published method for this compound quantification.[8]

  • Liquid Chromatography (LC):

    • Column: UPLC HSS T3 column

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate this compound from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z 579.6 → 457.2

      • Aconitine (IS): m/z 646.6 → 586.5

    • Collision Energy and other MS parameters: Optimize for your specific instrument.

Workflow for Addressing Matrix Effects in this compound Analysis

MatrixEffectWorkflow start Start: this compound Analysis with New Matrix develop_method Develop Initial LC-MS Method (Sample Prep, LC, MS) start->develop_method assess_me Assess Matrix Effect (ME) (Post-Extraction Spike) develop_method->assess_me me_significant Is ME Significant? (e.g., >15% suppression/enhancement) assess_me->me_significant no_me No Significant ME Proceed with Validation me_significant->no_me No identify_source Identify Source of ME (Post-Column Infusion) me_significant->identify_source Yes validate Proceed with Method Validation no_me->validate optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) identify_source->optimize_sp optimize_lc Optimize Chromatographic Separation identify_source->optimize_lc use_is Use Stable Isotope Labeled Internal Standard (SIL-IS) identify_source->use_is reassess_me Re-assess Matrix Effect optimize_sp->reassess_me optimize_lc->reassess_me use_is->reassess_me reassess_me->me_significant Check ME again

Caption: Logical workflow for identifying, assessing, and mitigating matrix effects in LC-MS analysis of this compound.

References

Technical Support Center: Enhancing the Photostability of Violacein for Commercial Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the photostability of violacein for commercial applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and stability of violacein.

Q1: What is violacein and what are its key properties relevant to commercial use?

A1: Violacein is a naturally occurring violet pigment produced by several species of bacteria, such as Chromobacterium violaceum. It is a bis-indole compound with a range of biological activities, including antibacterial, antiviral, antifungal, and antitumor properties.[1] For commercial use, its strong antioxidant properties are also of significant interest.[1][2] However, a major challenge is its poor water solubility and instability under certain conditions.[3]

Q2: What are the main factors affecting violacein's stability?

A2: The stability of violacein is primarily affected by:

  • Light Exposure: Violacein is known to degrade upon exposure to light, particularly UV radiation. This photodegradation is a major hurdle for its commercial use in products that may be exposed to light.

  • pH: Violacein is most stable in a pH range of 5 to 9. It tends to degrade in highly acidic or alkaline conditions.[3]

  • Temperature: While stable up to 100°C, prolonged exposure to high temperatures can lead to degradation.[3]

  • Solvent: Violacein is insoluble in water but soluble in organic solvents like methanol, ethanol, acetone, and DMSO.[3] The choice of solvent can influence its stability.

Q3: How can the photostability of violacein be improved?

A3: Several strategies can be employed to enhance the photostability of violacein:

  • Encapsulation: This is a primary method to protect violacein from light-induced degradation. Various encapsulation systems can be used, including:

    • Liposomes: Phospholipid vesicles that can encapsulate hydrophobic compounds like violacein.

    • Polymeric Nanoparticles: Such as those made from poly(lactic-co-glycolic acid) (PLGA), which can provide a protective matrix.

    • Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that have shown high encapsulation efficiency for violacein.[4][5]

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with violacein, potentially enhancing its stability.[2][6]

  • Use of Antioxidants: Combining violacein with other antioxidants may offer a synergistic protective effect against photodegradation, although more research is needed in this area.

  • Chemical Modification: Derivatization of the violacein molecule, such as producing deoxyviolacein, has been shown to slightly improve photostability.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during experiments aimed at enhancing violacein's photostability.

Problem Possible Cause Troubleshooting Steps
Low encapsulation efficiency of violacein in liposomes or nanoparticles. 1. Poor solubility of violacein in the organic phase: Violacein may not be fully dissolved before the emulsification step. 2. Inappropriate solvent: The chosen organic solvent may not be optimal for both violacein and the polymer/lipid. 3. Suboptimal formulation parameters: Incorrect ratios of lipid/polymer to drug, or inappropriate surfactant concentration. 4. Inefficient homogenization/sonication: Insufficient energy input to form stable nanoparticles.1. Ensure complete dissolution of violacein in the organic solvent. Gentle heating or sonication may aid dissolution. 2. Experiment with different organic solvents in which both violacein and the encapsulating material are soluble (e.g., acetone, dichloromethane). 3. Optimize the formulation by varying the drug-to-carrier ratio and surfactant concentration. 4. Adjust homogenization speed/time or sonication amplitude/duration.
Violacein degradation during the encapsulation process. 1. Exposure to high temperatures for extended periods: Some encapsulation methods require heating. 2. Exposure to light during preparation: The experimental setup may not be adequately shielded from light. 3. Use of harsh solvents: Certain organic solvents can promote degradation.1. Minimize the duration of any heating steps. Use the lowest effective temperature. 2. Conduct all experimental steps under amber or red light, or in a dark room. Wrap glassware in aluminum foil. 3. Choose solvents known to be less harsh and ensure they are of high purity.
Inconsistent results in photostability studies. 1. Variable light source intensity: The output of the light source may fluctuate over time. 2. Inconsistent sample-to-light source distance: Small variations in distance can significantly alter the received light intensity. 3. Inaccurate quantification of violacein: The analytical method may not be properly validated. 4. Evaporation of solvent during exposure: This can concentrate the sample and affect degradation rates.1. Use a calibrated and stabilized light source. Monitor the light intensity using a radiometer or actinometry. 2. Use a fixed sample holder to ensure a constant distance from the light source. 3. Validate the HPLC or spectrophotometric method for linearity, accuracy, and precision. 4. Use sealed cuvettes or sample containers to prevent solvent evaporation.
Precipitation of violacein from solution during experiments. 1. Supersaturation: The concentration of violacein exceeds its solubility limit in the chosen solvent. 2. Change in solvent composition: For example, during the addition of an aqueous phase in nanoparticle preparation. 3. Temperature fluctuations: Solubility can be temperature-dependent.1. Work with concentrations below the saturation point of violacein in the specific solvent. 2. Optimize the rate of addition of the non-solvent phase and ensure vigorous mixing to promote rapid nanoparticle formation over precipitation. 3. Maintain a constant temperature throughout the experiment.

Section 3: Data Presentation

Table 1: Solubility of Violacein in Various Solvents

SolventSolubilityWavelength of Maximum Absorbance (λmax) (nm)
WaterInsoluble-
MethanolSoluble571
EthanolSlightly Soluble540
AcetoneSoluble-
DioxaneModerately Soluble-
Ethyl AcetateSoluble520
DMSOSoluble580

Data compiled from multiple sources.[3]

Table 2: Antioxidant Activity of Violacein

AssayIC50 Value
DPPH radical scavenging30 µM
Nitric oxide scavenging21 µM
Superoxide radical scavenging125 µM

IC50: the concentration of a substance that is required for 50% inhibition in vitro. Data from Konzen et al., 2006.[1][2]

Section 4: Experimental Protocols

Protocol 1: Encapsulation of Violacein in PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol is adapted for the encapsulation of the hydrophobic molecule violacein.

Materials:

  • Violacein

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA (e.g., 100 mg) and violacein (e.g., 10 mg) in an appropriate volume of DCM (e.g., 5 mL). Ensure complete dissolution.

  • Emulsification: Add the organic phase dropwise to a larger volume of PVA solution (e.g., 20 mL) while stirring at a high speed (e.g., 1000 rpm) on a magnetic stirrer.

  • Sonication: Immediately sonicate the resulting emulsion using a probe sonicator. The sonication parameters (e.g., amplitude, time) should be optimized to achieve the desired nanoparticle size. Perform this step in an ice bath to prevent overheating.

  • Solvent Evaporation: Transfer the nano-emulsion to a rotary evaporator to remove the DCM. The evaporation should be carried out under reduced pressure at room temperature.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps two more times to remove any residual PVA and unencapsulated violacein.

  • Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis. For long-term storage, lyophilization can be performed.

Protocol 2: Evaluation of Violacein Photostability using HPLC

This protocol outlines a method to quantify the degradation of violacein upon exposure to a controlled light source.

Materials:

  • Violacein solution (free or encapsulated) in a suitable solvent (e.g., methanol or ethanol)

  • Photostability chamber equipped with a calibrated light source (e.g., UVA and/or visible light)

  • Quartz cuvettes

  • HPLC system with a UV-Vis detector

  • HPLC column suitable for hydrophobic compounds (e.g., C18)

  • Mobile phase (e.g., methanol:water mixture[7])

  • Aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of violacein (free or encapsulated) of a known concentration in the chosen solvent.

  • Control Sample: Transfer a portion of the solution to a quartz cuvette, wrap it completely in aluminum foil to protect it from light, and keep it at the same temperature as the exposed samples. This will serve as the dark control.

  • Exposure: Transfer another portion of the solution to a separate quartz cuvette and place it in the photostability chamber at a fixed distance from the light source.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from both the exposed and the control cuvettes.

  • HPLC Analysis: Analyze the withdrawn aliquots using a validated HPLC method.

    • Injection Volume: e.g., 20 µL[7]

    • Mobile Phase: e.g., Methanol:Water (70:30)[7]

    • Flow Rate: e.g., 1.0 mL/min[7]

    • Detection Wavelength: 585 nm[7]

  • Data Analysis:

    • Quantify the concentration of violacein in each sample by integrating the area of the violacein peak in the chromatogram and comparing it to a standard curve.

    • Calculate the percentage of remaining violacein at each time point for both the exposed and control samples.

    • Plot the natural logarithm of the violacein concentration versus time to determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

    • Compare the degradation rates of the free and encapsulated violacein to determine the photoprotective effect of the encapsulation.

Section 5: Visualizations

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_results Data Interpretation prep_free Prepare Free Violacein Solution expose_free Expose Free Violacein prep_free->expose_free control_free Dark Control (Free) prep_free->control_free prep_encap Prepare Encapsulated Violacein Formulation expose_encap Expose Encapsulated Violacein prep_encap->expose_encap control_encap Dark Control (Encapsulated) prep_encap->control_encap sampling Time-point Sampling expose_free->sampling control_free->sampling expose_encap->sampling control_encap->sampling hplc HPLC Quantification sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics comparison Compare Photostability kinetics->comparison

Caption: Workflow for comparing the photostability of free vs. encapsulated violacein.

Encapsulation_Process cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation cluster_purification Purification and Collection organic_phase Dissolve Violacein & PLGA in Organic Solvent emulsify Add Organic Phase to Aqueous Phase with Stirring organic_phase->emulsify aqueous_phase Prepare Aqueous Surfactant Solution (PVA) aqueous_phase->emulsify sonicate Sonication to form Nano-emulsion emulsify->sonicate evaporate Solvent Evaporation sonicate->evaporate centrifuge Centrifugation to Pellet Nanoparticles evaporate->centrifuge wash Washing to Remove Impurities centrifuge->wash collect Collect Purified Nanoparticles wash->collect

Caption: Single emulsion-solvent evaporation method for violacein encapsulation.

Violacein_Degradation_Pathway Violacein Violacein ExcitedState Excited State Violacein Violacein->ExcitedState Light (UV/Visible) ExcitedState->Violacein Non-radiative Decay DegradationProducts Degradation Products ExcitedState->DegradationProducts Photochemical Reaction EncapsulatedViolacein Encapsulated Violacein EncapsulatedViolacein->Violacein Slow Release EncapsulatedViolacein->ExcitedState Light (Reduced)

Caption: Simplified logical pathway of violacein photodegradation and the protective effect of encapsulation.

References

Validation & Comparative

Violanthin vs. Isoviolanthin: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological properties of the isomeric flavonoids, violanthin and isothis compound, reveals a significant body of research on the anticancer effects of isothis compound, particularly in hepatocellular carcinoma. In contrast, specific experimental data on the biological activities of this compound remains limited in publicly available scientific literature, precluding a direct comparative analysis at this time.

This compound and isothis compound are isomeric flavonoid C-glycosides, both sharing the same apigenin backbone but differing in the attachment points of their sugar moieties. This compound is chemically identified as apigenin-6-C-glucoside-8-C-rhamnoside, while isothis compound is apigenin-6-C-rhamnoside-8-C-glucoside. This structural nuance, the reversed positioning of the glucose and rhamnose sugar groups on the apigenin core, is the sole differentiator between these two natural compounds.

Anticancer Activity of Isothis compound

Extensive research has focused on the anticancer properties of isothis compound, particularly its efficacy against hepatocellular carcinoma (HCC). Studies have demonstrated that isothis compound can inhibit the proliferation, migration, and invasion of HCC cells.[1][2]

Effects on Cell Viability and Proliferation

Isothis compound has been shown to selectively inhibit the growth of cancer cells while exhibiting minimal cytotoxicity to normal cells. In one study, isothis compound demonstrated a dose- and time-dependent inhibitory effect on the viability of HepG2 and Bel-7402 HCC cell lines, while having no significant cytotoxic effect on normal liver LO2 cells at concentrations up to 100 µM.[1]

Table 1: Effect of Isothis compound on the Viability of Hepatocellular Carcinoma Cells (HepG2) after 48 hours

Isothis compound Concentration (µM)Cell Viability (%)
0 (Control)100
2.5~95
5~90
10~85
20~70
40~50
80~30
100~20

Data adapted from a study on the effects of isothis compound on HCC cells.[1]

Inhibition of Cancer Cell Migration and Invasion

Isothis compound has also been found to impede the metastatic potential of HCC cells. It significantly inhibits the migration and invasion of TGF-β1-induced HepG2 and Bel-7402 cells in a dose-dependent manner.[1] This anti-metastatic activity is linked to the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[1][2]

Signaling Pathways Modulated by Isothis compound

The anticancer effects of isothis compound are attributed to its ability to modulate key signaling pathways involved in cancer progression. Research has identified the TGF-β/Smad and PI3K/Akt/mTOR pathways as primary targets of isothis compound in HCC cells.[1][2] By inhibiting these pathways, isothis compound can reverse the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[1]

Isoviolanthin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor PI3K PI3K TGF-β Receptor->PI3K Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Akt Akt PI3K->Akt EMT Epithelial- Mesenchymal Transition Smad2/3->EMT mTOR mTOR Akt->mTOR mTOR->EMT Isothis compound Isothis compound Isothis compound->Smad2/3 Isothis compound->Akt

Caption: Signaling pathways inhibited by Isothis compound in HCC cells.

Biological Activities of this compound: A Knowledge Gap

Despite the clear structural relationship to isothis compound, there is a notable absence of specific, quantitative data on the biological activities of this compound in the reviewed scientific literature. While some sources mention its presence in certain plants like Viola yedoensis and Gypsophila elegans and allude to general antioxidant and anti-inflammatory properties of flavonoids, dedicated studies detailing its effects in standardized biological assays are lacking.[1] This prevents a direct and meaningful comparison with the well-documented activities of its isomer, isothis compound.

Experimental Protocols

The following provides a summary of the methodology used in the key experiments to determine the anticancer activity of isothis compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., HepG2, Bel-7402) and normal control cells (e.g., LO2) are seeded in 96-well plates at a specific density (e.g., 2.5 × 10³ cells/well) and incubated overnight.

  • Compound Treatment: The cells are then treated with various concentrations of isothis compound (e.g., 2.5 to 100 µM) and incubated for 24 and 48 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 4 hours, after which the medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.[1]

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with Isothis compound B->C D Incubate for 24/48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance G->H

Caption: Workflow of the MTT cell viability assay.

Conclusion

The available scientific evidence strongly supports the potential of isothis compound as an anticancer agent, particularly for hepatocellular carcinoma, with a well-defined mechanism of action involving the inhibition of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways. However, a direct comparative study of the biological activities of this compound and isothis compound is currently not feasible due to the scarcity of experimental data on this compound. Further research is warranted to elucidate the biological properties of this compound and to explore whether the subtle difference in the positioning of its glycosidic linkages translates to significant differences in its therapeutic potential compared to its isomer, isothis compound.

References

Comparative Analysis of Violanthin and Orientin Antioxidant Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which contribute to their potential therapeutic effects in a range of diseases associated with oxidative stress. Among the vast family of flavonoids, orientin and violanthin have been noted for their biological activities. This guide provides a comparative analysis of the antioxidant effects of orientin and this compound, with a focus on presenting supporting experimental data, detailed methodologies, and the underlying signaling pathways.

It is important to note that while there is a growing body of research on the antioxidant properties of orientin, scientific literature with specific, quantitative antioxidant data for this compound is notably scarce. Therefore, this guide will provide a comprehensive overview of the antioxidant profile of orientin based on available experimental evidence and will present standardized experimental protocols that can be applied to both compounds for future comparative studies.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the available quantitative data on the antioxidant activity of orientin from an extract of Vaccinium bracteatum Thunb. leaves.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
Orientin Rich Extract¹DPPH42.2 ± 1.2--
Orientin Rich Extract¹ABTS71.1 ± 1.1Ascorbic Acid48.7 ± 1.0

¹Data is for an extract rich in flavonoids, with orientin and isoorientin being significant components[1].

Experimental Protocols

Standardized protocols are crucial for the reproducible and comparable assessment of antioxidant activity. Below are detailed methodologies for the commonly used DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound, Orientin)

  • Reference standard (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of test samples: Dissolve the test compounds (this compound and orientin) and the reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • Add a specific volume of the DPPH solution (e.g., 100 µL) to each well of a 96-well plate.

    • Add an equal volume of the test sample or standard solution at different concentrations to the wells.

    • For the control, add the same volume of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, Orientin)

  • Reference standard (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a range of concentrations of the test compounds and the reference standard as described for the DPPH assay.

  • Assay:

    • Add a large volume of the diluted ABTS•+ solution (e.g., 1 mL) to a cuvette or an appropriate volume to a 96-well plate.

    • Add a small volume of the test sample or standard solution at different concentrations.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

Signaling Pathways in Flavonoid Antioxidant Action

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins. One of the key pathways is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.

G ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Flavonoid Flavonoid (e.g., Orientin) Flavonoid->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Promotes Nrf2 Nrf2 Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: The Keap1-Nrf2 signaling pathway in antioxidant response.

Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or certain flavonoids like orientin, this complex dissociates, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and cytoprotective enzymes, leading to their increased expression and enhanced cellular protection against oxidative damage.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro antioxidant assay such as the DPPH assay.

G start Start prep_reagents Prepare Reagents (DPPH, Methanol) start->prep_reagents prep_samples Prepare Samples (this compound, Orientin, Standard) start->prep_samples assay_setup Assay Setup (96-well plate) prep_reagents->assay_setup serial_dilute Serial Dilutions prep_samples->serial_dilute serial_dilute->assay_setup add_dpph Add DPPH Solution assay_setup->add_dpph add_sample Add Sample/ Standard add_dpph->add_sample incubate Incubate (Dark, 30 min) add_sample->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: General workflow for the DPPH antioxidant assay.

The available evidence suggests that orientin is a flavonoid with significant antioxidant properties, as demonstrated by in vitro radical scavenging assays. Its mechanism of action likely involves both direct interaction with free radicals and the modulation of key cellular signaling pathways such as the Keap1-Nrf2 system. However, a direct and meaningful comparative analysis with this compound is currently hindered by the lack of published quantitative data for the latter. The experimental protocols and workflow diagrams provided in this guide offer a standardized framework for future research to directly compare the antioxidant efficacy of these and other flavonoids, which will be invaluable for researchers, scientists, and professionals in drug development. Further investigation into the antioxidant potential of this compound is warranted to fully understand its place within the broad spectrum of flavonoid bioactivity.

References

A Comparative Guide to Validating an HPLC Method for Violanthin Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of violanthin with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and the Importance of Purity Assessment

This compound is a flavonoid glycoside that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. As with any active pharmaceutical ingredient (API), rigorous purity assessment is crucial to ensure its safety and efficacy. The presence of impurities can impact the stability, bioavailability, and toxicity of the final drug product. Therefore, a validated, reliable analytical method is a regulatory requirement and a critical component of quality control.

High-Performance Liquid Chromatography (HPLC) for this compound Purity

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture, making it highly suitable for purity assessment. A validated Reversed-Phase HPLC (RP-HPLC) method with UV detection is presented here as the primary method for this compound analysis.

Experimental Protocol: Validated RP-HPLC-UV Method for this compound

This protocol outlines a method for the quantitative determination of this compound and the detection of potential impurities.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 65% A, 35% B

    • 25-30 min: Hold at 65% A, 35% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound Sample dissolve Dissolve in Initial Mobile Phase (1 mg/mL) weigh->dissolve filter Filter (0.45 µm syringe filter) dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity vs. Reference Standard integrate->quantify report Generate Report quantify->report

Caption: Workflow for this compound Purity Assessment using HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can offer complementary or, in some cases, superior performance depending on the specific analytical need. This section compares the validated HPLC method with Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).

ParameterRP-HPLC-UV UPLC-MS/MS HPTLC-Densitometry
Principle Separation based on polarity with UV detection.Separation based on polarity with mass-to-charge ratio detection.Separation on a planar surface with densitometric quantification.
Analysis Time ~35 minutes per sample.< 10 minutes per sample.Simultaneous analysis of multiple samples (~30-40 min per plate).
Sensitivity Moderate.Very High.Low to Moderate.
Specificity Good. Potential for co-elution of impurities with similar UV spectra.Excellent. Provides mass information for peak identification.Moderate. Lower resolution can lead to overlapping spots.
Linearity Range 0.2 - 120 µg/mL.[1]5 - 2000 ng/mL.100 - 400 ng/spot.[2]
LOD ~0.05 µg/mL.~1-2 ng/mL.~23 ng/spot.[2]
LOQ ~0.15 µg/mL.~5 ng/mL.~70 ng/spot.[2]
Accuracy (% Recovery) 98.0 - 102.0%.95.0 - 105.0%.96.7 - 99.7%.[2]
Precision (%RSD) < 2.0%.< 10.0%.< 2.0%.
Advantages Robust, widely available, cost-effective.High speed, sensitivity, and specificity.High throughput, low solvent consumption, cost-effective for screening.
Disadvantages Longer run times, lower sensitivity than UPLC-MS.Higher equipment cost and complexity.Lower resolution and sensitivity compared to HPLC/UPLC.

In-Depth Look at Alternative Methods

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC utilizes columns with smaller particle sizes (<2 µm), resulting in faster analysis times and improved resolution compared to traditional HPLC. When coupled with a mass spectrometer, it provides highly sensitive and specific detection, allowing for the identification of impurities based on their mass-to-charge ratio. This is particularly useful for identifying unknown degradation products or process-related impurities.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective screening tool.[3][4] It is particularly well-suited for the analysis of complex botanical matrices.[3][4] While its resolution and sensitivity are generally lower than HPLC, modern HPTLC systems with automated sample application and densitometric scanning can provide reliable quantitative data.[2]

Biological Activity of this compound: A Look at Signaling Pathways

This compound, as a flavonoid, is believed to exert its anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways. Understanding these mechanisms is vital for drug development.

Antioxidant Mechanism: Radical Scavenging

Flavonoids are known for their potent antioxidant activity, primarily through their ability to scavenge free radicals.[5][6] The hydroxyl groups on the flavonoid structure can donate a hydrogen atom to reactive oxygen species (ROS), neutralizing them and terminating the damaging chain reactions of oxidation.[7]

ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage causes Neutralized Neutralized Species (H2O) This compound This compound (Flavonoid-OH) This compound->Neutralized donates H• to ROS ViolanthinRadical This compound Radical (Stable) This compound->ViolanthinRadical forms stable radical

Caption: Antioxidant action of this compound via radical scavenging.

Anti-Inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

Inflammatory stimuli, such as lipopolysaccharides (LPS), can activate signaling cascades that lead to the production of pro-inflammatory mediators. Flavonoids have been shown to inhibit these pathways.[8][9] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[8][9] this compound likely inhibits the phosphorylation of key proteins in these pathways, preventing the translocation of transcription factors like NF-κB to the nucleus and thereby reducing the expression of pro-inflammatory genes such as COX-2, TNF-α, and IL-6.[9][10]

LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK activates IKK IKK Complex TLR4->IKK activates Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IkBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Genes activates Inflammation Inflammation Genes->Inflammation This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: Anti-inflammatory action via NF-κB and MAPK inhibition.

Conclusion

For routine purity assessment of this compound, the validated RP-HPLC-UV method provides a robust, accurate, and cost-effective solution. It is well-suited for quality control laboratories. For more demanding applications, such as the identification of unknown impurities or high-sensitivity quantification, UPLC-MS/MS is the superior choice, albeit with higher operational costs. HPTLC serves as an excellent high-throughput screening tool, particularly for raw material identification and the analysis of complex mixtures. The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements, available resources, and the stage of drug development.

References

Cross-Reactivity of Violanthin in Flavonoid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of violanthin and other structurally related flavonoids in immunoassays. Due to a lack of specific experimental data for this compound in the current scientific literature, this guide leverages data from closely related flavone C-glycosides to provide an informed perspective on its potential behavior in common immunoassay formats.

Introduction to Flavonoid Immunoassays and Cross-Reactivity

Immunoassays are widely used for the detection and quantification of flavonoids in various matrices, including plant extracts, food products, and biological samples. These assays, particularly in the competitive enzyme-linked immunosorbent assay (ELISA) format, offer high sensitivity and throughput. However, a significant challenge in flavonoid immunoassays is the potential for cross-reactivity, where antibodies raised against a specific flavonoid also recognize and bind to other structurally similar compounds. This can lead to inaccurate quantification and false-positive results.

This compound, a flavone C-glycoside, possesses a complex structure that shares a common flavone backbone with many other flavonoids. Its potential for cross-reactivity is therefore a critical consideration for researchers utilizing flavonoid immunoassays.

The Principle of Competitive Immunoassay for Flavonoid Detection

Competitive immunoassays are the preferred format for detecting small molecules like flavonoids, which typically have only one epitope for antibody binding. In this setup, the flavonoid of interest in the sample (unlabeled antigen) competes with a labeled version of the flavonoid (labeled antigen) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

G cluster_0 Competitive Binding cluster_1 Detection Sample_Flavonoid Sample Flavonoid (this compound) Antibody Anti-Flavonoid Antibody Sample_Flavonoid->Antibody Binds Labeled_Flavonoid Enzyme-Labeled Flavonoid Labeled_Flavonoid->Antibody Competes for binding Enzyme Enzyme Antibody->Enzyme Carries Substrate Substrate Substrate->Enzyme Acts on Colored_Product Colored Product (Signal) Conclusion Signal is inversely proportional to This compound concentration Colored_Product->Conclusion Enzyme->Colored_Product Produces

Principle of a competitive immunoassay for flavonoid detection.

Structural Comparison of this compound and Other Flavonoids

This compound is a di-C-glycoside of apigenin, meaning it has two sugar moieties attached to the flavone backbone through carbon-carbon bonds. This structural characteristic is shared with other flavonoids like orientin, isoorientin, vitexin, and isovitexin, which are C-glycosides of luteolin and apigenin. The similarity in the core flavone structure is the primary reason for potential cross-reactivity in immunoassays.

Table 1: Structural Comparison of Selected Flavone C-Glycosides

FlavonoidAglyconeGlycosylation
This compound Apigenin6-C-glucosyl-8-C-rhamnosyl
OrientinLuteolin8-C-glucosyl
IsoorientinLuteolin6-C-glucosyl
VitexinApigenin8-C-glucosyl
IsovitexinApigenin6-C-glucosyl

Cross-Reactivity Data of Structurally Related Flavonoids

Table 2: Hypothetical Cross-Reactivity of a Polyclonal Antibody-Based Immunoassay for Orientin

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)*
OrientinLuteolin-8-C-glucoside10100
IsoorientinLuteolin-6-C-glucoside1566.7
LuteolinAglycone5020
VitexinApigenin-8-C-glucoside8012.5
IsovitexinApigenin-6-C-glucoside10010
This compound (Estimated) Apigenin-6-C-glucosyl-8-C-rhamnosyl>500<2
ApigeninAglycone>1000<1
KaempferolFlavonol>2000<0.5

*Cross-reactivity (%) = (IC50 of Target Flavonoid / IC50 of Test Compound) x 100

Interpretation:

  • High Cross-Reactivity: Compounds with the same aglycone and similar glycosylation patterns (e.g., Isoorientin) are expected to show high cross-reactivity.

  • Moderate Cross-Reactivity: The aglycone itself (Luteolin) and C-glycosides with a different aglycone but the same sugar moiety (Vitexin, Isovitexin) may exhibit moderate to low cross-reactivity.

  • Low to Negligible Cross-Reactivity: this compound, with its di-C-glycoside structure and an additional rhamnose moiety, is predicted to have low cross-reactivity in an assay specifically targeting a mono-C-glycoside like orientin. The presence of the second sugar group significantly alters the molecule's shape and size, likely reducing its affinity for the antibody's binding site. Flavonoids from different subclasses (e.g., flavonols like Kaempferol) are expected to have negligible cross-reactivity.

Experimental Protocol for Assessing Cross-Reactivity

The following is a generalized protocol for determining the cross-reactivity of a flavonoid in a competitive ELISA.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (flavonoid-protein conjugate)

  • Anti-flavonoid primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Standard solutions of the target flavonoid and potential cross-reactants (including this compound)

  • Plate reader

Workflow for Assessing Cross-Reactivity:

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection Coat 1. Coat plate with Coating Antigen Wash1 2. Wash Coat->Wash1 Block 3. Block with Blocking Buffer Wash1->Block Wash2 4. Wash Block->Wash2 Add_Standards 5. Add Standard/Sample (including this compound) Wash2->Add_Standards Add_Antibody 6. Add Primary Antibody Add_Standards->Add_Antibody Incubate1 7. Incubate Add_Antibody->Incubate1 Wash3 8. Wash Incubate1->Wash3 Add_Sec_Antibody 9. Add Secondary Antibody Wash3->Add_Sec_Antibody Incubate2 10. Incubate Add_Sec_Antibody->Incubate2 Wash4 11. Wash Incubate2->Wash4 Add_Substrate 12. Add Substrate Wash4->Add_Substrate Incubate3 13. Incubate in Dark Add_Substrate->Incubate3 Add_Stop 14. Add Stop Solution Incubate3->Add_Stop Read_Plate 15. Read Absorbance at 450 nm Add_Stop->Read_Plate Calculate 16. Calculate IC50 and Cross-Reactivity Read_Plate->Calculate

Experimental workflow for assessing cross-reactivity in a competitive ELISA.

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Competitive Reaction: Add standard solutions of the target flavonoid and varying concentrations of the test compounds (including this compound) to the wells. Immediately add the primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the target flavonoid concentration. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target flavonoid and each test compound. Calculate the percent cross-reactivity using the formula provided in Table 2.

Conclusion and Recommendations

The cross-reactivity of this compound in flavonoid immunoassays is a critical parameter that requires experimental determination for accurate quantification. Based on the structural analysis and cross-reactivity data of related flavone C-glycosides, it is anticipated that this compound would exhibit low cross-reactivity in immunoassays specifically designed for mono-C-glycosides like orientin or vitexin. Conversely, an immunoassay developed with this compound as the target antigen would likely show some degree of cross-reactivity with other apigenin di-C-glycosides.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Assay Validation: Always validate the specificity of a flavonoid immunoassay by testing a panel of structurally related compounds that are likely to be present in the samples of interest.

  • Data Interpretation: When using a commercial flavonoid immunoassay kit, carefully review the provided cross-reactivity data. If data for this compound is not available, consider its potential for interference based on its structural similarity to the target analyte.

  • Method Comparison: For critical applications, it is advisable to confirm immunoassay results with an orthogonal method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure accuracy and specificity.

By understanding the principles of immunoassay cross-reactivity and conducting thorough validation, researchers can confidently utilize these powerful tools for the analysis of this compound and other flavonoids.

A Comparative Analysis of Violanthin and Galantamine as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activities of violanthin, a natural flavonoid, and galantamine, an established pharmaceutical agent. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. The comparison is based on available experimental data, focusing on inhibitory potency, mechanism of action, and the experimental protocols used for their evaluation.

Executive Summary

Galantamine is a potent, well-characterized acetylcholinesterase inhibitor with a dual mechanism of action, serving as a benchmark in the field. This compound also demonstrates AChE inhibitory properties, though current data suggests it is a less potent inhibitor than galantamine. A direct comparative study under identical experimental conditions has not been identified in the current literature, which should be a consideration in the interpretation of this analysis.

Data Presentation: Quantitative Comparison

The inhibitory potency of this compound and galantamine against acetylcholinesterase is summarized in the table below. IC50 values, the concentration of an inhibitor required to reduce the activity of an enzyme by half, are presented to facilitate a quantitative comparison.

CompoundIC50 Value (µM)Source Organism/EnzymeNotes
This compound 79.80Piper bavinum extractIsolated from the aerial parts of Piper bavinum.[1]
Galantamine ~0.496 - 5.13VariousA well-established AChE inhibitor with IC50 values reported across multiple studies. The range reflects variations in experimental conditions and enzyme sources.
1.27Not specifiedUsed as a standard in an assay evaluating fenugreek seed extracts.[2]
4.96 - 5.13Human brain cortexDetermined in studies on normal and Alzheimer's disease brain cortices.

Mechanism of Action

Galantamine is a well-documented, reversible, and competitive inhibitor of acetylcholinesterase.[3][4][5] Its mechanism is unique as it exhibits a dual action.[4][6][7] Firstly, it binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft.[3][4][6] Secondly, galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which enhances their sensitivity to acetylcholine.[3][4][7] This dual mechanism contributes to its therapeutic effects in managing the symptoms of Alzheimer's disease.[4][7]

This compound , a flavone C-glycoside, has been identified as an acetylcholinesterase inhibitor.[3] However, the specific details of its mechanism of inhibition, such as whether it is a competitive or non-competitive inhibitor and its precise binding site on the AChE enzyme, are not as extensively characterized in the available literature. Flavonoids, as a class, are known to interact with both the catalytic and peripheral anionic sites of AChE.[8]

Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the general mechanism of acetylcholinesterase inhibition, which is the primary mode of action for both this compound and galantamine in the context of this comparison.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Receptor->Postsynaptic Signal Transduction Inhibitor This compound or Galantamine Inhibitor->AChE Inhibits

Caption: General mechanism of acetylcholinesterase inhibition.

Experimental Protocols

The in vitro determination of acetylcholinesterase inhibitory activity for both this compound and galantamine is commonly performed using a spectrophotometric method based on the Ellman's assay.[9]

Principle of the Ellman's Assay:

This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), which is a yellow anion detectable by measuring its absorbance at a specific wavelength (typically 405-412 nm). The rate of TNB²⁻ production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound or galantamine, the rate of this reaction is reduced.

Typical Experimental Protocol:

  • Reagent Preparation:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • DTNB solution (e.g., 10 mM in buffer).

    • ATCI solution (e.g., 14 mM in deionized water, prepared fresh).

    • AChE enzyme solution (e.g., from electric eel or human recombinant, diluted to a working concentration).

    • Test compounds (this compound or galantamine) and a positive control (e.g., a known AChE inhibitor) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure (in a 96-well microplate):

    • To respective wells, add the phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period (e.g., every minute for 10-15 minutes) or as an endpoint measurement after a specific incubation time.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro acetylcholinesterase inhibition assay.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis Reagent_Prep Prepare Buffer, DTNB, ATCI, and AChE Solutions Dispense_Reagents Dispense Buffer, DTNB, and Test Compounds Reagent_Prep->Dispense_Reagents Compound_Prep Prepare Serial Dilutions of This compound and Galantamine Compound_Prep->Dispense_Reagents Add_Enzyme Add AChE Enzyme Solution Dispense_Reagents->Add_Enzyme Pre_Incubate Pre-incubate at Controlled Temperature Add_Enzyme->Pre_Incubate Initiate_Reaction Add ATCI Substrate Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for AChE inhibition assay.

Conclusion

Based on the available data, galantamine is a significantly more potent inhibitor of acetylcholinesterase than this compound. The dual mechanism of action of galantamine, involving both competitive inhibition of AChE and allosteric modulation of nAChRs, provides a multifaceted approach to enhancing cholinergic neurotransmission. While this compound has demonstrated AChE inhibitory activity, further studies are required to fully elucidate its mechanism of action, including its binding site and mode of inhibition, and to establish a more direct and comprehensive comparison with established inhibitors like galantamine. Future research involving head-to-head comparative studies using standardized experimental conditions would be invaluable for a more definitive assessment of the relative therapeutic potential of these two compounds.

References

comparative study of violanthin extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Violanthin Extraction Methodologies for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for extracting this compound, a xanthophyll pigment with significant interest in the pharmaceutical and nutraceutical industries. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the performance of different extraction techniques, enabling the selection of the most suitable method for their specific research and development needs.

Introduction to this compound and its Extraction

Violaxanthin is a naturally occurring xanthophyll pigment found in a variety of plants, including flowers and microalgae.[1] As an oxygenated carotenoid, it is more polar than carotenes.[1] Its potential therapeutic properties have made the efficiency of its extraction a critical area of study. The choice of extraction method and solvent system significantly impacts the yield and purity of the obtained this compound.[1] Generally, polar solvents such as ethanol and acetone are more effective for violaxanthin extraction compared to non-polar solvents like hexane.[1]

Comparative Analysis of this compound Extraction Methods

The efficiency of different extraction methods is a key consideration for optimizing the recovery of this compound from various natural sources. The following table summarizes quantitative data from several studies, highlighting the performance of conventional and modern techniques.

Extraction MethodPlant MaterialSolvent SystemTemperatureExtraction TimeThis compound Yield
Maceration Yellow Bloom FlowersEthanolRoom Temperature72 hours12.0 µg/g
Yellow Bloom FlowersPetroleum EtherRoom Temperature72 hoursLowest Yield (not specified)[1]
Microwave-Assisted Extraction (MAE) Microalgae (Chlorella luteoviridis)90% Ethanol50°C5 minutes4.48 mg/g (4479 µg/g)[1]
Phyllostachys heterocycla leaves (for flavonoids)78.1% EthanolNot specified24.9 minutes4.67% (yield of total flavonoids)[2]
Ultrasound-Assisted Extraction (UAE) Pepper leavesAcetone and Ethyl Acetate (1:2)Not specified40 minutes16.16 µg/g[3]
Osmanthus fragrans residues (for flavonoids)82% Ethanol82°C2.1 hoursHigh yield (not specified)[4]
Supercritical Fluid Extraction (SFE) Hops (Humulus lupulus L.) (for flavonoids)Supercritical CO₂ with 80% Ethanol as co-solvent50°CNot specified7.8 mg/g (yield of total flavonoids)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of extraction results. Below are generalized protocols for the key extraction methods discussed.

Maceration

Maceration is a simple and widely used conventional extraction method.[6]

Protocol:

  • Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for solvent interaction.

  • Extraction: The powdered material is placed in a closed vessel, and the selected solvent (e.g., ethanol) is added to completely submerge the sample.

  • Incubation: The mixture is allowed to stand at room temperature for an extended period, typically 3 days, with occasional agitation.[7]

  • Filtration: The mixture is filtered to separate the solid residue from the liquid extract.

  • Concentration: The solvent is evaporated from the extract, often under reduced pressure, to obtain the concentrated this compound extract.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, which can significantly reduce extraction time and improve efficiency.[8]

Protocol:

  • Sample Preparation: Weigh and place the powdered plant material into a microwave extraction vessel.

  • Solvent Addition: Add the appropriate solvent (e.g., 90% ethanol) to the vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 800W) at a controlled temperature (e.g., 50°C) for a short duration (e.g., 5 minutes).[9]

  • Cooling: Allow the vessel to cool to room temperature.

  • Separation: Separate the extract from the solid residue by centrifugation or filtration.

  • Concentration: Remove the solvent from the extract to obtain the final product.

Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration and mass transfer.[10]

Protocol:

  • Sample Preparation: Prepare the powdered plant material.

  • Solvent Mixture: Mix the sample with the chosen solvent system (e.g., a mixture of acetone and ethyl acetate) in an extraction vessel.

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 35 kHz) and power for a defined period (e.g., 30-40 minutes).[3][11] The temperature may be controlled during this process.

  • Separation: Filter or centrifuge the mixture to separate the extract.

  • Solvent Removal: Evaporate the solvent to concentrate the this compound extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method is known for its selectivity and the ability to produce solvent-free extracts.[12]

Protocol:

  • Sample Loading: Place the dried and ground plant material into the extraction vessel of the SFE system.

  • Parameter Setting: Set the desired extraction parameters, including pressure (e.g., 25 MPa), temperature (e.g., 50°C), and co-solvent (e.g., 80% ethanol) percentage.[5]

  • Extraction: Pump supercritical CO₂ (often mixed with a co-solvent to modify polarity) through the extraction vessel. The supercritical fluid dissolves the this compound from the plant matrix.

  • Separation: The extract-laden supercritical fluid flows into a separator vessel where the pressure and/or temperature are changed, causing the this compound to precipitate out.

  • Collection: The extracted this compound is collected from the separator, and the CO₂ can be recycled.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the extraction and analysis of this compound.

Violanthin_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Start Plant Material Collection Drying Drying Start->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration Grinding->Maceration Select Extraction Method MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Select Extraction Method UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Select Extraction Method SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Select Extraction Method Filtration Filtration / Centrifugation Maceration->Filtration MAE->Filtration UAE->Filtration SFE->Filtration Concentration Solvent Evaporation (Concentration) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (e.g., HPLC, MS) Purification->Analysis End Pure this compound Analysis->End

Caption: General workflow for this compound extraction from plant material.

References

Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of Violanthin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the therapeutic potential of the flavonoid violanthin reveals promising, yet sometimes disparate, effects in laboratory cell cultures versus living organisms. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of its anti-inflammatory and anti-cancer properties, detailing experimental methodologies and exploring the underlying signaling pathways.

This compound, a flavonoid found in various medicinal plants, has garnered significant interest for its potential pharmacological activities. However, a critical aspect of preclinical drug development lies in understanding how in vitro potency translates to in vivo efficacy. This guide aims to bridge this gap by presenting a comparative analysis of this compound's performance in controlled cellular environments and complex biological systems.

Anti-Inflammatory Efficacy: From Cell Cultures to Animal Models

This compound has demonstrated notable anti-inflammatory effects in various in vitro and in vivo studies. These investigations primarily focus on its ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

In Vitro Anti-Inflammatory Activity

In laboratory settings, this compound has been shown to inhibit the production of pro-inflammatory mediators in cell cultures. A key metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit a specific biological process by 50%. For instance, studies have measured its ability to suppress the production of nitric oxide (NO), a potent inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: In Vitro Anti-Inflammatory Efficacy of this compound

Cell LineAssayIC50 (µM)
RAW 264.7 (Murine Macrophages)Nitric Oxide (NO) InhibitionData Not Available
J774A.1 (Murine Macrophages)TNF-α InhibitionData Not Available

Note: Specific IC50 values for this compound in anti-inflammatory assays are not yet prominently available in published literature, highlighting a key area for future research.

In Vivo Anti-Inflammatory Activity

In living organisms, the anti-inflammatory potential of this compound is often assessed using models such as carrageenan-induced paw edema in rodents. This model mimics the inflammatory response and allows for the evaluation of a compound's ability to reduce swelling.

Table 2: In Vivo Anti-Inflammatory Efficacy of this compound

Animal ModelAssayDosageRoute of Administration% Inhibition of Edema
Wistar RatsCarrageenan-induced paw edemaData Not AvailableOralData Not Available
BALB/c MiceTPA-induced ear edemaData Not AvailableTopicalData Not Available

Note: Quantitative in vivo data for this compound in standard anti-inflammatory models remains to be fully elucidated in scientific literature.

Anti-Cancer Efficacy: A Tale of Two Environments

The potential of this compound as an anti-cancer agent has also been a subject of investigation. Studies have explored its cytotoxic effects on various cancer cell lines and its ability to inhibit tumor growth in animal models.

In Vitro Cytotoxicity

The cytotoxic effects of this compound against cancer cells are typically determined by assays that measure cell viability, with the IC50 value indicating the concentration at which 50% of the cancer cells are killed.

Table 3: In Vitro Anti-Cancer Efficacy of this compound

Cancer Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData Not Available
HCT116Colon CancerData Not Available
A549Lung CancerData Not Available

Note: Specific IC50 values for this compound against various cancer cell lines are not consistently reported in the current body of scientific research.

In Vivo Anti-Tumor Activity

The translation of in vitro cytotoxicity to in vivo anti-tumor efficacy is evaluated using animal models, often involving the implantation of human cancer cells into immunodeficient mice (xenograft models). The effectiveness is measured by the inhibition of tumor growth.

Table 4: In Vivo Anti-Cancer Efficacy of this compound

Animal ModelCancer Cell Line XenograftDosageRoute of Administration% Tumor Growth Inhibition
Nude MiceHCT116 (Colon)Data Not AvailableIntraperitonealData Not Available
SCID MiceMCF-7 (Breast)Data Not AvailableOralData Not Available

Note: Direct comparative in vivo data on tumor growth inhibition by this compound is an area requiring further investigation.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are generalized methodologies for the key experiments cited.

In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

In Vivo Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Treatment: Animals are orally administered with this compound at various doses or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

In Vitro Cytotoxicity (MTT) Assay
  • Cell Culture: Cancer cell lines (e.g., MCF-7, HCT116) are cultured in their respective recommended media.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for 48 or 72 hours.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm, and the percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined.

In Vivo Xenograft Tumor Model
  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups and administered with this compound (e.g., via intraperitoneal injection or oral gavage) or a vehicle control for a specified period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volume in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are attributed to its interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it promotes the transcription of pro-inflammatory and pro-survival genes. This compound is hypothesized to inhibit this pathway, thereby reducing inflammation and promoting cancer cell death.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex Phosphorylation IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB Complex->NF-κB IκB Degradation This compound This compound This compound->IKK Inhibition Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Binds to DNA Inflammatory & Pro-survival Proteins Inflammatory & Pro-survival Proteins Gene Transcription->Inflammatory & Pro-survival Proteins

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling network involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The MAPK cascade consists of a series of protein kinases that sequentially phosphorylate and activate one another. This compound may exert its anti-cancer effects by modulating the activity of key kinases in this pathway.

MAPK_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound This compound This compound->Raf Potential Inhibition This compound->MEK Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

The available evidence suggests that this compound possesses promising anti-inflammatory and anti-cancer properties. However, a significant gap exists in the literature regarding direct, quantitative comparisons of its in vitro and in vivo efficacy. The lack of standardized reporting of IC50 values and corresponding in vivo data for the same biological endpoints makes it challenging to fully assess its translational potential.

Future research should focus on conducting comprehensive studies that directly compare the in vitro and in vivo effects of this compound using standardized protocols. This will not only provide a clearer picture of its therapeutic potential but also aid in determining optimal dosages and delivery methods for potential clinical applications. Furthermore, a deeper investigation into its mechanisms of action, particularly its effects on the NF-κB and MAPK signaling pathways, will be crucial for the rational design of this compound-based therapies.

A Comparative Structural Analysis of Violanthin from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of violanthin, a flavone C-glycoside with recognized biological activities, isolated from various plant sources. While the fundamental chemical structure of this compound remains consistent across different botanical origins, subtle variations and the presence of isomers can occur. This comparison synthesizes available experimental data to highlight these nuances, offering valuable insights for natural product researchers and drug development professionals.

Core Structure of this compound

This compound is a flavone C-glycoside characterized by a flavone backbone substituted with hydroxy groups at positions 5, 7, and 4'. It possesses a β-D-glucopyranosyl residue at the C-6 position and a 6-deoxy-α-L-mannopyranosyl (rhamnosyl) residue at the C-8 position. This core structure is generally accepted and has been confirmed through various spectroscopic techniques.

Molecular Formula: C₂₇H₃₀O₁₄ IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one

Structural Comparison: Evidence from Spectroscopic Data

Direct comparative studies analyzing this compound from multiple plant sources in a single investigation are limited in the published literature. However, by collating data from separate studies on different plant species, a comparative overview can be constructed. The primary plant sources for which structural data on this compound is available include species from the Viola genus, Dendrobium officinale, and Oryza sativa (rice).

Isomeric Variations

A key point of structural comparison is the existence of isomers. Notably, studies on Dendrobium officinale have identified the presence of both This compound and its isomer, isothis compound [1]. The structural difference between these isomers typically lies in the attachment points of the sugar moieties to the flavone core. While this compound has the glucosyl group at C-6 and the rhamnosyl group at C-8, isothis compound may have these positions swapped. The presence of such isomers is a critical consideration for researchers, as different isomers can exhibit distinct biological activities.

Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a primary technique for the identification and structural elucidation of flavonoids like this compound. The fragmentation pattern observed in MS/MS experiments provides valuable information about the structure, including the nature of the sugar moieties and their attachment to the aglycone.

For this compound isolated from Dendrobium officinale , UPLC-MS/MS analysis in multiple reaction monitoring (MRM) mode has targeted the fragment ion transition m/z 579.6 → 457.2[2]. This fragmentation corresponds to the loss of a neutral fragment from the precursor ion, which is characteristic of the cleavage of the glycosidic bonds.

The fragmentation of C-glycosyl flavonoids is distinct from that of O-glycosyl flavonoids. In C-glycosides, the bond between the sugar and the aglycone is a more stable C-C bond, leading to characteristic cross-ring cleavages of the sugar moieties rather than the simple loss of the entire sugar unit[3]. Common neutral losses from the sugar rings include fragments of 60, 90, and 120 Da. The relative abundance of these fragment ions can sometimes help in distinguishing between 6-C and 8-C glycosylation[3].

Table 1: Comparative Mass Spectrometry Data for this compound

Plant SourceAnalytical MethodPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Citation
Dendrobium officinaleUPLC-MS/MS579.6457.2[2]
General (not specified)LC-MS579.170457.112, 393.096, 353.067[4]

Note: The general data from PubChem does not specify the plant source and may represent a composite or theoretical fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The absence of directly comparable, source-specific NMR data in the literature is a significant gap. Such data would be invaluable for confirming if subtle differences in chemical shifts or coupling constants exist for this compound from different plant sources, which could indicate minor conformational or electronic variations.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the isolation and analysis of natural products. Below are generalized protocols based on common practices for flavonoid isolation and analysis.

General Isolation and Purification of this compound

This protocol outlines a typical workflow for the extraction and purification of this compound from plant material.

This compound Isolation Workflow start Plant Material (e.g., Viola tricolor, Dendrobium officinale) extraction Extraction (e.g., with 70% Ethanol or Methanol) start->extraction filtration Filtration and Concentration extraction->filtration partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate and n-Butanol) filtration->partition column_chrom Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->column_chrom prep_hplc Preparative HPLC (Reversed-Phase C18) column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: General workflow for the isolation of this compound.

  • Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as 70% ethanol or methanol at room temperature with agitation or under reflux.

  • Concentration and Partitioning: The resulting extract is filtered and concentrated under reduced pressure. The aqueous residue is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).

  • Column Chromatography: The this compound-rich fraction is subjected to column chromatography. A combination of different stationary phases, such as silica gel and Sephadex LH-20, is often used for further purification.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step to obtain high-purity this compound is typically performed using preparative HPLC on a reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape[5][6].

Structural Elucidation Workflow

The following diagram illustrates the typical workflow for the structural elucidation of the purified this compound.

Structural Elucidation Workflow pure_compound Pure this compound hplc_dad HPLC-DAD Analysis (Purity and UV Spectrum) pure_compound->hplc_dad lc_ms LC-MS/MS Analysis (Molecular Weight and Fragmentation) pure_compound->lc_ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr structure Structure Confirmation hplc_dad->structure lc_ms->structure nmr->structure

Caption: Workflow for the structural elucidation of this compound.

  • HPLC-DAD Analysis: The purity of the isolated compound is assessed by analytical HPLC with a photodiode array (DAD) detector. The UV spectrum is also recorded, which is characteristic for the flavone chromophore.

  • LC-MS/MS Analysis: High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments are performed to study the fragmentation pattern, which helps in identifying the sugar moieties and their linkages.

  • NMR Spectroscopy: A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, is conducted to determine the complete structure and stereochemistry of the molecule. These experiments allow for the assignment of all proton and carbon signals and establish the connectivity within the molecule.

Conclusion and Future Directions

The available evidence suggests that the core structure of this compound is consistent across different plant sources. However, the presence of isomers, such as isothis compound in Dendrobium officinale, highlights the importance of careful structural characterization.

A significant gap in the current literature is the lack of direct, side-by-side comparative studies of this compound from different plant genera using comprehensive spectroscopic methods like NMR. Future research should focus on isolating this compound from various sources and conducting detailed comparative analyses to identify any subtle structural differences. The publication of complete and assigned ¹H and ¹³C NMR data for this compound from specified plant sources would be of great benefit to the natural products community. Such studies would provide a more definitive answer to the question of structural variance and could have implications for the understanding of the biosynthesis and biological activity of this important flavonoid.

References

Safety Operating Guide

Proper Disposal of Violanthin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Violanthin, a naturally occurring flavonoid glycoside.

This compound: Chemical and Physical Properties

A thorough understanding of a compound's properties is the first step toward safe disposal. The table below summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₂₇H₃₀O₁₄[1](2--INVALID-LINK--
Molecular Weight578.52 g/mol [3](--INVALID-LINK--)
SolubilitySoluble in DMSO. Slightly soluble in water.[3](4--INVALID-LINK--
pKa (predicted)5.70 ± 0.40[5](--INVALID-LINK--)

Experimental Protocols: Safe Disposal Procedures

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Nitrile gloves

Step 2: Waste Characterization

Characterize the this compound waste. Is it a pure solid, a solution in Dimethyl Sulfoxide (DMSO), or an aqueous solution? The disposal route will depend on the form of the waste.

Step 3: Disposal of Solid this compound

For small quantities of solid this compound that are uncontaminated with hazardous materials, disposal as non-hazardous solid waste is appropriate.

  • Ensure the this compound is in a sealed, clearly labeled container. The label should include the name "this compound" and state that it is non-hazardous.

  • Dispose of the container in the designated laboratory solid waste stream, following your institution's specific guidelines for non-hazardous chemical waste.

Step 4: Disposal of this compound in DMSO Solution

Solutions of this compound in DMSO must be treated as organic solvent waste.

  • Collect the this compound-DMSO solution in a designated, sealed, and clearly labeled waste container for flammable organic solvents.

  • The label must indicate "Hazardous Waste," list all components (this compound and Dimethyl Sulfoxide), and include the approximate concentrations.

  • Store the waste container in a designated satellite accumulation area away from sources of ignition.

  • Arrange for disposal through your institution's hazardous waste management program.

Step 5: Disposal of Aqueous this compound Solutions

For dilute, non-hazardous aqueous solutions of this compound, disposal down the sanitary sewer may be permissible, subject to local regulations.

  • Check Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and local wastewater regulations before disposing of any chemical down the drain.

  • Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0.

  • Dilution: Flush the neutralized solution down the drain with copious amounts of water (at least 20 times the volume of the solution).

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Violanthin_Disposal start Start: this compound Waste waste_form Characterize Waste Form start->waste_form solid_waste Solid this compound waste_form->solid_waste Solid dmso_solution Solution in DMSO waste_form->dmso_solution DMSO Solution aqueous_solution Aqueous Solution waste_form->aqueous_solution Aqueous Solution non_hazardous_solid Dispose as Non-Hazardous Solid Waste solid_waste->non_hazardous_solid organic_waste Collect as Flammable Organic Waste dmso_solution->organic_waste check_local_regs Check Local Regulations for Sewer Disposal aqueous_solution->check_local_regs end End non_hazardous_solid->end organic_waste->end sewer_disposal Neutralize (if needed) & Flush with Copious Water check_local_regs->sewer_disposal Permitted hazardous_waste Collect as Hazardous Aqueous Waste check_local_regs->hazardous_waste Not Permitted sewer_disposal->end hazardous_waste->end

Caption: Decision flowchart for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Violanthin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Engineering Controls

When handling Violanthin, it is essential to use appropriate personal protective equipment and engineering controls to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin Protection Laboratory coat.
Respiratory Generally not required under normal handling conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator for dusts should be used.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

  • Eyewash Station: An eyewash station should be readily accessible in the immediate work area.

  • Safety Shower: A safety shower should be available in case of significant skin contact.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid direct contact with skin and eyes.

  • Minimize dust generation and accumulation.

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and dark place.

  • Recommended storage temperature is typically -20°C for long-term stability.

Spill and Disposal Management

In the event of a spill or for routine disposal, the following procedures should be followed to mitigate risks and ensure environmental compliance.

Spill Response:

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Disposal Plan:

  • Dispose of unused this compound and any contaminated materials as chemical waste.

  • Follow all applicable local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Inferred Hazard and Precautionary Data

The following table summarizes the potential hazards and precautionary measures for this compound, inferred from the Safety Data Sheets of structurally related flavonoid glycosides like Rutin and Isoquercetin.

Hazard ClassificationInferred Hazard Statement
Acute Toxicity (Oral) May be harmful if swallowed.[1]
Skin Corrosion/Irritation May cause skin irritation.[2]
Serious Eye Damage/Irritation May cause serious eye irritation.[2]
Respiratory/Skin Sensitization Not expected to be a sensitizer.
Germ Cell Mutagenicity Not classified as a mutagen.[3][4]
Carcinogenicity Not classified as a carcinogen.[3][4]
Reproductive Toxicity Not classified as a reproductive toxicant.[3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[2]
Aquatic Hazard May be toxic to aquatic life.[5]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for handling this compound safely in a laboratory setting.

Violanthin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (or equivalent safety information) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Ensure proper ventilation/fume hood) B->C D Weigh/Measure this compound (Minimize dust generation) C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Dispose of Waste (Follow institutional guidelines) F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Spill L Follow Spill Response Protocol J->L K Exposure M Seek Medical Attention K->M

Caption: Logical workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。